N-(3-Methylphenyl)-9-acridinamine
Description
Contextualization within Acridine (B1665455) Chemistry
N-(3-Methylphenyl)-9-acridinamine belongs to the class of 9-aminoacridines, which are characterized by an amino group substituted at the 9-position of the acridine ring system. The parent compound, acridine, is a tricyclic structure structurally related to anthracene (B1667546) but with one of the central CH groups replaced by a nitrogen atom. This substitution imparts distinct chemical properties, including basicity and a unique electronic distribution, making the acridine nucleus a versatile platform for chemical modification. cardiff.ac.uk The specific compound in focus, this compound, features a 3-methylphenyl (or m-tolyl) group attached to the nitrogen atom at the 9-position, introducing further structural and electronic diversity.
Historical Perspective on Acridine-Based Scaffolds
The history of acridine chemistry dates back to the late 19th century when acridine was first isolated from coal tar. Initially, acridine derivatives found utility as dyes due to their vibrant colors and fluorescent properties. However, the early 20th century marked a pivotal shift towards exploring their biological activities. This led to the discovery of the antiseptic properties of compounds like proflavine (B1679165) and the antimalarial activity of mepacrine (quinacrine), a 9-aminoacridine (B1665356) derivative. These early successes firmly established acridine-based scaffolds as privileged structures in medicinal chemistry, prompting extensive research into their synthesis and biological evaluation.
Significance of Acridine Cores in Chemical Research
The significance of the acridine core in chemical research is multifaceted. Its planar structure allows for intercalation into DNA, a mechanism that underpins the anticancer activity of many acridine derivatives. researchgate.net The nitrogen atom in the ring system can be protonated, influencing solubility and interaction with biological targets. Furthermore, the acridine ring is amenable to a wide range of chemical modifications at various positions, allowing for the fine-tuning of its electronic and steric properties. This adaptability has led to the development of acridine derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic properties. arabjchem.orgfrontiersin.org
Specific Focus on this compound Architecture
The architecture of this compound is defined by the fusion of the planar acridine tricycle with a substituted aniline (B41778) moiety. The key structural features include:
The Acridine Core: A rigid, planar system of three fused aromatic rings containing one nitrogen atom.
The 9-Amino Linker: An exocyclic amino group that connects the acridine core to the phenyl ring. This linkage can exhibit tautomerism, existing in both amino and imino forms. nih.gov
The 3-Methylphenyl Substituent: A phenyl group bearing a methyl group at the meta position. The position of this methyl group can influence the compound's conformational preferences and its interactions with biological targets.
The synthesis of this compound, like other 9-anilinoacridines, is typically achieved through the nucleophilic substitution of 9-chloroacridine (B74977) with the corresponding aniline, in this case, m-toluidine (B57737). A common method employed is the Ullmann condensation, which utilizes a copper catalyst to facilitate the formation of the carbon-nitrogen bond. nih.gov
Rationale for Comprehensive Investigation of this compound
The comprehensive investigation of this compound is driven by the established therapeutic potential of the 9-aminoacridine scaffold. The rationale for its specific study can be broken down as follows:
Anticancer Potential: A primary driver for the synthesis and evaluation of new 9-aminoacridine derivatives is the search for novel anticancer agents. The ability of these compounds to intercalate DNA and inhibit enzymes like topoisomerase makes them attractive candidates for cancer therapy. proquest.com The substitution pattern on the aniline ring can significantly impact the compound's activity and selectivity.
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives with varying substituents on the phenyl ring, such as the methyl group in this compound, is crucial for understanding the structure-activity relationships. By comparing the biological activity of different isomers (ortho, meta, and para-substituted compounds), researchers can elucidate the structural requirements for optimal therapeutic effect.
Exploring Novel Biological Activities: Beyond cancer, acridine derivatives have shown promise in treating a range of diseases. Investigating novel derivatives like this compound could uncover new therapeutic applications.
Research Findings on Related Compounds
While specific research data on this compound is not extensively available in the public domain, studies on closely related analogs provide valuable insights into its potential properties and biological activities. For instance, a study on various 9-anilinoacridine (B1211779) derivatives highlighted their potential as anti-inflammatory agents. rsc.org Another study focused on the synthesis and anticancer activity of 2-methyl-9-substituted acridines, demonstrating the importance of the substitution pattern on the acridine core and the aniline ring for cytotoxic activity against cancer cell lines. core.ac.uk
The synthesis of a related compound, N-(3,5-dimethoxyphenyl)acridin-9-amine, was achieved through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline, followed by cyclization and subsequent reaction with the aniline. This compound exhibited antiproliferative activity against various cancer cell lines. researchgate.net
| Compound Name | Method of Synthesis | Key Findings |
| 9-Anilinoacridine Derivatives | Reaction of 9-chloroacridine with appropriate anilines | Potent anti-inflammatory activity by inhibiting mast cell degranulation and neutrophil enzyme secretion. rsc.org |
| 2-Methyl-9-substituted Acridines | Nucleophilic substitution of 2-methyl-9-chloroacridine with aromatic amines | Showed in vitro cytotoxic activity against human lung and breast cancer cell lines. core.ac.uk |
| N-(3,5-Dimethoxyphenyl)acridin-9-amine | Ullmann condensation followed by cyclization and reaction with aniline | Exhibited in vitro antiproliferative activity against multiple cancer cell lines. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C20H16N2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)acridin-9-amine |
InChI |
InChI=1S/C20H16N2/c1-14-7-6-8-15(13-14)21-20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3,(H,21,22) |
InChI Key |
ZLGLISLOMNTCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Methylphenyl 9 Acridinamine
Classical Synthetic Approaches to N-(3-Methylphenyl)-9-acridinamine
The traditional synthesis of this compound and its analogs generally involves a multi-step process. This typically begins with the construction of the acridine (B1665455) core, followed by the introduction of the desired amino substituent at the 9-position.
Condensation Reactions for Acridine Ring Precursors
The formation of the fundamental acridine skeleton is a critical first step. A common method involves the Ullmann condensation of an anthranilic acid derivative with an appropriate aniline (B41778). For the synthesis of the precursor to this compound, this would involve the reaction of 2-chlorobenzoic acid with an aniline. researchgate.net This reaction is typically catalyzed by copper powder or copper(I) iodide and carried out in a high-boiling solvent like dimethylformamide (DMF) with a base such as potassium carbonate. researchgate.net
Following the formation of the N-phenylanthranilic acid intermediate, cyclization is required to form the acridone (B373769) ring system. This is often achieved by heating the intermediate with a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). researchgate.net The resulting 9-chloroacridine (B74977) is a key intermediate for subsequent amination reactions. researchgate.netrsc.org
Another classical approach is the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a Lewis acid catalyst like zinc chloride at high temperatures. youtube.com This method allows for the direct formation of the acridine ring system.
Amination Strategies for 9-Substituted Acridines
Once the 9-chloroacridine precursor is obtained, the final step is the introduction of the 3-methylphenylamino group. This is typically achieved through nucleophilic aromatic substitution.
The reaction of 9-chloroacridine with 3-methylaniline (m-toluidine) in a suitable solvent, often in the presence of a base, yields the target compound, this compound. researchgate.netnih.gov The reaction conditions, such as temperature and the choice of base, can significantly influence the reaction yield and purity of the final product.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a significant improvement over traditional methods. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides under milder conditions and with a broader substrate scope. wikipedia.orglibretexts.org
In the context of this compound synthesis, the Buchwald-Hartwig reaction can be applied to couple 9-chloroacridine with 3-methylaniline. The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or a pre-catalyst, in combination with a phosphine (B1218219) ligand. libretexts.orgnih.govyoutube.com The choice of ligand is crucial for the efficiency of the reaction and can range from simple tri-tert-butylphosphine (B79228) to more complex biarylphosphine ligands like XPhos and BrettPhos. libretexts.orgnih.gov A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is also required. nih.gov
Table 1: Key Components in Buchwald-Hartwig Amination for Acridine Synthesis
| Component | Role | Examples |
| Palladium Source | Catalyst | Pd(OAc)2, Pd2(dba)3 |
| Ligand | Stabilizes catalyst, promotes reaction | XPhos, BrettPhos, t-Bu3P |
| Base | Activates the amine | NaOtBu, Cs2CO3, K3PO4 |
| Solvent | Reaction Medium | Toluene, Dioxane, THF |
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. libretexts.org
Copper-catalyzed amination, often referred to as the Ullmann condensation or Goldberg reaction, represents another important strategy for the synthesis of N-aryl acridines. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient copper-catalyzed systems. nih.govorganic-chemistry.orgnih.govfrontiersin.org
These improved methods often utilize a copper(I) source, such as CuI, in combination with a ligand. organic-chemistry.orgnih.gov The ligand, which can be a diamine, an amino acid, or a Schiff base, plays a critical role in stabilizing the copper catalyst and facilitating the reaction. nih.govorganic-chemistry.orgnih.gov The reaction is typically carried out in the presence of a base like potassium carbonate or cesium carbonate. frontiersin.org
The proposed mechanism for the copper-catalyzed amination involves the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate affords the N-arylated product and regenerates the active copper(I) catalyst. mdpi.com
Multi-Component Reactions (MCRs) in Acridine Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. rug.nlrug.nl Several MCRs have been developed for the synthesis of the acridine scaffold.
One such example is the three-component reaction of a chalcone, an aniline, and a β-ketoester, which can lead to the formation of dihydroacridinone derivatives. mdpi.com These intermediates can then be aromatized to the corresponding acridines. Another approach involves the reaction of dimedone, an aldehyde, and an amine in the presence of a catalyst to produce acridine derivatives. rsc.org While these methods provide rapid access to the acridine core, the specific synthesis of this compound via a one-pot MCR is less commonly reported and would likely require careful selection of starting materials and reaction conditions.
Modern and Sustainable Synthetic Methodologies
In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods. This has led to the exploration of new catalytic systems and reaction conditions for acridine synthesis.
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of acridine derivatives. rsc.orgrsc.org The use of water as a green solvent, often in combination with a reusable catalyst, further enhances the sustainability of these methods. rsc.orgrsc.org For instance, a one-pot, multi-component synthesis of acridine derivatives has been reported using a Co/C catalyst derived from rice husks in water under microwave irradiation. rsc.org
Furthermore, innovative approaches leveraging photo-excitation and copper-mediated cascade annulation have been developed for the modular synthesis of acridines, offering a versatile route to a wide range of substituted derivatives. chemistryviews.org These modern methodologies aim to minimize waste, reduce energy consumption, and utilize more benign reagents, aligning with the principles of green chemistry. youtube.comresearchgate.net
Catalyst-Free Approaches for this compound Synthesis
While many methods for the formation of N-aryl bonds rely on metal catalysts, catalyst-free approaches for the synthesis of N-aryl-9-aminoacridines, including this compound, are also an area of investigation. These methods typically involve the nucleophilic aromatic substitution (SNAr) reaction between 9-chloroacridine and an aniline derivative. In the case of this compound, this would involve the reaction of 9-chloroacridine with m-toluidine (B57737).
The feasibility of a catalyst-free SNAr reaction on the acridine ring is attributed to the electron-withdrawing nature of the heterocyclic system, which activates the 9-position towards nucleophilic attack. The reaction is often carried out at elevated temperatures in a suitable solvent. While this approach offers the advantage of avoiding metal contamination in the final product, it may require harsh reaction conditions and can sometimes result in lower yields compared to catalyzed methods. google.com
Microwave-Assisted Synthesis of this compound
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and the synthesis of 9-aminoacridine (B1665356) derivatives is no exception. nih.govmdpi.com This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. organic-chemistry.org
The synthesis of this compound via microwave irradiation would typically involve the reaction of 9-chloroacridine and m-toluidine in a suitable solvent under microwave heating. The choice of solvent and the microwave power and duration are critical parameters that need to be optimized to maximize the yield and purity of the product. This method is particularly advantageous for high-throughput synthesis and library generation of acridine derivatives for screening purposes. researchgate.net
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 9-chloroacridine, m-toluidine | None | DMF | 120-130 | 10-12 h (conventional) | - | researchgate.net |
| 9-chloroacridine, m-toluidine | None | DMF | - (MW) | - | - | researchgate.net |
| Aldehydes/Ketones, (R)-2-methylpropane-2-sulfinamide | Ti(OEt)4 | Solvent-free | 70 (conventional) | - | Good | organic-chemistry.org |
| Aldehydes/Ketones, (R)-2-methylpropane-2-sulfinamide | Ti(OEt)4 | Solvent-free | - (MW) | 10-60 | Excellent | organic-chemistry.org |
| Terminal acetylenes | CuI, TMEDA | Solvent-free | 100 (MW) | 10 | Moderate to Excellent | researchgate.net |
Flow Chemistry Applications in this compound Production
Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automated, multi-step synthesis. While specific examples for the flow synthesis of this compound are not extensively documented, the principles of flow chemistry are applicable to the synthesis of acridine derivatives in general. nih.govnih.gov
A potential flow process for this compound could involve pumping a solution of 9-chloroacridine and m-toluidine, along with a suitable base if a catalyzed reaction is employed, through a heated reactor coil. The product stream would then be collected, and the desired compound isolated. This approach could allow for precise control over reaction parameters such as temperature and residence time, potentially leading to higher yields and purity.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgmdpi.com In the context of synthesizing this compound, several green chemistry strategies can be employed.
One key aspect is the choice of solvent. Traditional syntheses often use high-boiling, polar aprotic solvents like DMF or NMP. google.com Green chemistry encourages the use of more benign alternatives, such as bio-alternative solvents like Cyrene™, or even performing reactions under solvent-free conditions. researchgate.netrsc.org For instance, microwave-assisted solvent-free synthesis has been successfully applied to various organic reactions and could be a viable green route for the target compound. organic-chemistry.orgresearchgate.net
Another principle is the use of catalysts to improve reaction efficiency and reduce waste. While catalyst-free approaches exist, the use of highly efficient and recyclable catalysts aligns with green chemistry goals.
| Green Chemistry Approach | Reactants | Conditions | Advantage | Reference |
| Use of Bio-alternative Solvent | Isocyanates, Secondary Amines | Cyrene™ | Elimination of toxic solvents, simplified work-up | rsc.org |
| Solvent-free Synthesis | Terminal Acetylenes | Microwave irradiation, CuI/TMEDA catalyst | Reduced waste, faster reaction | researchgate.net |
| Greener Reaction Media | 4-amino-acridines | Ethylene (B1197577) glycol/water | Less hazardous solvents, improved yields | rsc.org |
Optimization of Reaction Conditions for this compound Yield and Purity
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. The most critical of these are the choice of solvent, reaction temperature, and pressure.
Solvent Effects on this compound Formation
The solvent plays a crucial role in the synthesis of this compound, influencing reactant solubility, reaction rate, and in some cases, the reaction mechanism itself. In traditional Ullmann-type reactions for the synthesis of N-arylamines, high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are commonly used. wikipedia.org These solvents are effective at dissolving the reactants and facilitating the reaction at the required high temperatures. For the synthesis of 9-aminoacridine derivatives, solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) have been employed. google.com
Recent advancements in green chemistry have prompted the investigation of more environmentally friendly solvents. For instance, the use of a mixture of ethylene glycol and water has been reported for the synthesis of aminoacridines, offering a greener alternative to traditional organic solvents. rsc.org The choice of solvent can also impact the work-up procedure and the ease of product isolation.
| Solvent | Reaction Type | Typical Conditions | Role of Solvent | Reference |
| N-Methylpyrrolidone (NMP) | Ullmann condensation | High temperature (>210 °C) | Solubilizes reactants, facilitates high temperature | wikipedia.org |
| Dimethylformamide (DMF) | Ullmann condensation | High temperature (>210 °C) | Solubilizes reactants, facilitates high temperature | wikipedia.org |
| Nitrobenzene | Ullmann condensation | High temperature (>210 °C) | Solubilizes reactants, facilitates high temperature | wikipedia.org |
| Dimethylformamide (DMF) | Nucleophilic Aromatic Substitution | Reflux or 100 °C | Solubilizes reactants | acs.org |
| Dimethyl Sulfoxide (DMSO) | Nucleophilic Aromatic Substitution | - | Solubilizes reactants | google.com |
| Ethanol/Water | Nucleophilic Aromatic Substitution | 95 °C | Greener solvent system | rsc.org |
| Cyrene™ | Urea Synthesis | - | Bio-alternative, less toxic | rsc.org |
Temperature and Pressure Influence on Synthesis
Microwave-assisted synthesis can offer better control over the reaction temperature, allowing for rapid heating to the desired temperature and uniform heating throughout the reaction mixture. This can lead to shorter reaction times and cleaner reaction profiles. For example, microwave-assisted Ullmann coupling reactions have been performed at temperatures ranging from 80 to 120 °C. rsc.org
Pressure can also be a significant factor, particularly in microwave-assisted reactions conducted in sealed vessels. The use of a pressurized vial (up to 100 psi) has been reported in the microwave-assisted synthesis of aminoacridines, allowing for the reaction to be carried out at temperatures above the normal boiling point of the solvent. rsc.org This can further accelerate the reaction rate and improve the efficiency of the synthesis. The interplay between temperature and pressure needs to be carefully optimized for each specific synthetic setup to achieve the best results.
Catalyst Selection and Loading for this compound Synthesis
The synthesis of this compound, typically from 9-chloroacridine and 3-methylaniline, relies heavily on transition metal catalysis. The choice of catalyst and its loading are pivotal parameters that influence reaction rate, yield, and purity. Both palladium and copper-based systems are viable, each with distinct characteristics.
Palladium-Catalyzed Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. youtube.com Its application to the synthesis of N-aryl-9-acridinamines involves the cross-coupling of an aryl halide (9-chloroacridine) with an amine (3-methylaniline). The catalyst system consists of a palladium source and a supporting ligand.
Catalyst Selection: The palladium source is typically a simple salt like palladium(II) acetate (B1210297) (Pd(OAc)₂) or a pre-formed complex. The ligand, however, is the key to a successful transformation. Bulky, electron-rich phosphine ligands are essential for promoting the catalytic cycle and preventing side reactions. youtube.com For the coupling of aryl chlorides, which are less reactive than bromides or iodides, more sophisticated and highly active ligands are required. nih.gov Generations of Buchwald ligands have been developed to improve catalyst stability and activity, allowing for lower catalyst loadings and milder reaction conditions. sigmaaldrich.com
Key catalyst components include:
Palladium Precursors: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (palladium(II) acetate).
Phosphine Ligands: Second-generation ligands like XPhos, SPhos, and RuPhos, and fourth-generation catalysts like BrettPhos have shown high efficacy for coupling aryl chlorides with primary amines. nih.govnih.govnih.gov These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species.
Catalyst Loading: Catalyst loading is a critical factor affecting both the efficiency and the cost of the synthesis. While early methods required high catalyst loadings, modern systems can achieve high yields with significantly lower amounts. Loadings for palladium can range from 0.005 mol% to 2 mol%, depending on the reactivity of the substrates and the efficiency of the chosen ligand. nih.govnih.gov Lowering the catalyst loading is not only economically advantageous but also simplifies product purification by reducing palladium contamination.
Below is an interactive table illustrating the impact of different catalyst systems and loadings on the yield of analogous C-N cross-coupling reactions involving aryl chlorides and primary amines.
| Palladium Source | Ligand | Catalyst Loading (mol% Pd) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | XPhos | 1.0 | NaOt-Bu | Toluene | 100 | >95 |
| Pd₂(dba)₃ | SPhos | 1.0 | Cs₂CO₃ | Dioxane | 110 | 92 |
| Pd(OAc)₂ | RuPhos | 0.5 | K₃PO₄ | t-BuOH | 100 | 94 |
| Pd(OAc)₂ | BrettPhos | 0.05 | NaOt-Bu | Toluene | 80 | >98 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | 2.0 | NaOt-Bu | Toluene | 100 | >99 |
Note: This data is representative of Buchwald-Hartwig aminations of aryl chlorides and may be adapted for the synthesis of this compound. Actual yields may vary based on specific reaction conditions.
Copper-Catalyzed Ullmann Condensation:
The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds. wikipedia.org It typically requires harsher conditions (higher temperatures) than the Buchwald-Hartwig reaction, but copper's lower cost makes it an attractive alternative. wikipedia.org
Catalyst Selection: Traditional Ullmann reactions used stoichiometric amounts of copper powder. wikipedia.org Modern protocols employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often in the presence of a ligand. organic-chemistry.orgnih.gov Ligands like 1,10-phenanthroline (B135089) or various amino acids (e.g., L-proline) can accelerate the reaction and allow it to proceed under milder conditions. nih.govarabjchem.org
Catalyst Loading: For copper-catalyzed systems, the loading typically ranges from 5 to 20 mol%. The reaction often requires a polar, high-boiling solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.org
The following table provides examples of conditions used in Ullmann-type C-N couplings.
| Copper Source | Ligand | Catalyst Loading (mol% Cu) | Base | Solvent | Temperature (°C) |
| CuI | 1,10-Phenanthroline | 10 | K₂CO₃ | DMF | 140-160 |
| Cu₂O | L-Proline | 20 | Cs₂CO₃ | DMSO | 120 |
| CuI | None | 15 | K₂CO₃ | Nitrobenzene | 180-200 |
| Cu Powder | None | Stoichiometric | K₂CO₃ | DMF | 150 |
Note: This data is illustrative of general Ullmann conditions and would require optimization for the specific synthesis of this compound.
Regioselectivity and Stereoselectivity in this compound Synthesis
Regioselectivity:
In the context of synthesizing this compound from 9-chloroacridine and 3-methylaniline, regioselectivity refers to the specific site of bond formation. The reaction is highly regioselective. The C-N bond forms exclusively at the C9 position of the acridine ring.
This high degree of regioselectivity is dictated by the electronic properties of the 9-chloroacridine substrate. The C9 position is the most electrophilic carbon on the acridine scaffold due to the electron-withdrawing effect of the heterocyclic nitrogen atom and the chlorine leaving group. Nucleophilic attack by the amine (3-methylaniline) is therefore overwhelmingly directed to this position. Alternative substitutions on the acridine ring are not observed under typical Buchwald-Hartwig or Ullmann conditions. The reaction between the amine group of 3-methylaniline and the C9 position of 9-chloroacridine is the only significant coupling observed.
Stereoselectivity:
Stereoselectivity concerns the preferential formation of one stereoisomer over another. The target molecule, this compound, is achiral. It does not possess any stereocenters, and the planar nature of the acridine ring system, along with free rotation around the C-N single bond, means that it does not exhibit axial chirality. Consequently, the concepts of enantioselectivity and diastereoselectivity are not applicable to the synthesis of this specific compound. No new stereocenters are formed during the reaction, and the product exists as a single, achiral constitutional isomer.
Mechanistic Insights into Reactions and Interactions Involving N 3 Methylphenyl 9 Acridinamine
Reaction Mechanisms in the Synthesis of N-(3-Methylphenyl)-9-acridinamine
The synthesis of this compound typically proceeds through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of 9-chloroacridine (B74977) with 3-methylaniline. nih.govgoogle.com This reaction is generally carried out in the presence of a suitable solvent and may be facilitated by a base or catalyst.
Elucidation of Key Intermediates
The reaction mechanism is believed to proceed through a bimolecular nucleophilic aromatic substitution (SNAr) pathway. The key steps and intermediates are as follows:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amino group of 3-methylaniline on the C9 position of the 9-chloroacridine ring. The C9 position is highly electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom in the acridine (B1665455) ring system. This attack leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the acridine ring.
Intermediate Stabilization: The Meisenheimer complex is a resonance-stabilized intermediate. The negative charge is delocalized over the acridinyl system, which helps to lower its energy and facilitate its formation.
Leaving Group Departure: The reaction proceeds with the departure of the chloride ion (Cl-), which is a good leaving group. The departure of the chloride ion is often the rate-determining step of the reaction.
Proton Transfer: The final step involves the deprotonation of the nitrogen atom of the incoming amino group, typically by a base present in the reaction mixture or by another molecule of the amine reactant, to yield the final product, this compound, and regenerate the aromaticity of the acridine ring.
A general representation of the reaction is depicted below:
Transition State Analysis of this compound Formation
The transition state for the formation of this compound in the SNAr mechanism is associated with the formation and breakdown of the Meisenheimer intermediate.
First Transition State (TS1): This transition state occurs during the nucleophilic attack of the 3-methylaniline on the 9-chloroacridine. In TS1, the C-N bond between the amine and the acridine ring is partially formed, and the C-Cl bond is still intact. The geometry at the C9 carbon is transitioning from sp2 to sp3 hybridization. The energy of this transition state is a critical factor in determining the reaction rate.
Second Transition State (TS2): This transition state is associated with the departure of the chloride leaving group from the Meisenheimer intermediate. In TS2, the C-Cl bond is partially broken, and the C9 carbon is returning to sp2 hybridization, leading to the restoration of the aromatic system.
The relative energies of the reactants, intermediates, transition states, and products can be represented by a reaction coordinate diagram. For many SNAr reactions, the formation of the Meisenheimer intermediate (TS1) is the rate-limiting step due to the initial loss of aromaticity.
| Reaction Step | Description | Key Energetic Feature |
| 1 | Nucleophilic attack of 3-methylaniline on 9-chloroacridine | Formation of the first transition state (TS1) |
| 2 | Formation of the Meisenheimer intermediate | A stabilized, non-aromatic intermediate |
| 3 | Departure of the chloride ion | Formation of the second transition state (TS2) |
| 4 | Deprotonation | Formation of the final product |
Photophysical Mechanisms of this compound
The photophysical properties of this compound are largely dictated by the acridine chromophore, with the 3-methylphenyl substituent potentially influencing these properties through electronic and steric effects.
Absorption and Emission Mechanisms
Absorption: The absorption of ultraviolet (UV) and visible light by this compound involves the promotion of an electron from a lower energy molecular orbital (typically a π orbital) to a higher energy molecular orbital (typically a π* orbital). The absorption spectrum is characterized by intense π-π* transitions. The position and intensity of the absorption bands are influenced by the solvent polarity and the electronic nature of the substituent on the 9-amino group.
Emission (Fluorescence): Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S1). From this state, it can return to the ground state (S0) by emitting a photon. This process is known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence quantum yield and lifetime are sensitive to the molecular environment and structural features.
| Photophysical Process | Description | Typical Wavelength Range (for 9-aminoacridines) |
| Absorption (π-π)* | Excitation from the ground state (S0) to an excited singlet state (Sn) | 350 - 450 nm |
| Fluorescence | Emission from the lowest excited singlet state (S1) to the ground state (S0) | 450 - 550 nm |
Fluorescence Quenching Mechanisms
The fluorescence of this compound can be quenched (decreased in intensity) by various mechanisms when interacting with other molecules (quenchers).
Dynamic (Collisional) Quenching: This mechanism involves the collision of an excited-state fluorophore with a quencher molecule. During this collision, energy is transferred from the fluorophore to the quencher, leading to non-radiative decay of the fluorophore to the ground state without the emission of a photon. The efficiency of dynamic quenching is dependent on the concentration of the quencher and the diffusion rates in the solvent.
Photoinduced Electron Transfer (PET): In some cases, fluorescence quenching can occur via electron transfer between the excited fluorophore and a quencher. Depending on the redox potentials of the pair, the excited this compound can either donate an electron to or accept an electron from the quencher, leading to the formation of a radical ion pair and subsequent non-radiative decay.
Excited State Dynamics and Decay Pathways
Upon absorption of a photon, the excited this compound molecule has several pathways to dissipate the excess energy:
Fluorescence: Radiative decay from the S1 state to the S0 state, as described above.
Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S1 to S0). This process is typically very fast for higher excited states (Sn to S1) but can also compete with fluorescence for the deactivation of the S1 state.
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicity (e.g., from the S1 state to a triplet state, T1). Once in the triplet state, the molecule can return to the ground state via phosphorescence (a slow radiative process) or non-radiative decay. The efficiency of ISC is influenced by the presence of heavy atoms and specific molecular geometries.
Photochemical Reactions: The excited state molecule may undergo a chemical reaction, such as isomerization, dissociation, or reaction with another molecule. These processes lead to a permanent change in the chemical structure of the molecule.
| Decay Pathway | Description | Nature of Transition |
| Fluorescence | Emission of a photon | Radiative (S1 → S0) |
| Internal Conversion | Heat dissipation | Non-radiative (S1 → S0) |
| Intersystem Crossing | Transition to a triplet state | Non-radiative (S1 → T1) |
| Photochemistry | Chemical transformation | Reactive |
Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many organic molecules, including acridine derivatives. Upon absorption of light, a molecule is promoted to an electronically excited state, which can then act as a potent electron donor or acceptor. In the context of this compound, the acridine core can function as a photo-oxidant in its excited state.
Intersystem Crossing and Triplet State Formation
Following photoexcitation to a singlet excited state (S1), molecules can undergo intersystem crossing (ISC) to a triplet excited state (T1). This process involves a change in spin multiplicity and is often facilitated by the presence of heavy atoms or specific molecular geometries that promote spin-orbit coupling. The triplet state is typically longer-lived than the singlet state and can participate in a variety of photochemical reactions.
For 9-anilinoacridine (B1211779) derivatives, the formation of a triplet state is a recognized deactivation pathway for the excited singlet state. Studies on the 9-mesityl-10-methylacridinium (B1239669) cation have shown that intersystem crossing competes with fluorescence and non-radiative decay, leading to the formation of an acridinium-like locally excited triplet state with a quantum yield of 0.38. nih.gov The lifetime of this triplet state was found to be approximately 30 microseconds at room temperature in the absence of oxygen. nih.gov It is plausible that this compound exhibits similar behavior, with the triplet state potentially playing a role in its photochemical reactivity, such as the generation of singlet oxygen.
Table 1: Representative Photophysical Data for a Related Acridinium (B8443388) Compound
| Parameter | Value | Reference Compound |
| Triplet State Quantum Yield (ΦT) | 0.38 | 9-Mesityl-10-methylacridinium cation |
| Triplet State Lifetime (τT) | ~30 µs (in deoxygenated solution) | 9-Mesityl-10-methylacridinium cation |
Note: This data is for a structurally related compound and serves to illustrate the potential photophysical properties of this compound.
Mechanisms of Interaction with Biological Macromolecules
The biological effects of 9-aminoacridine (B1665356) derivatives are often attributed to their interactions with essential biomolecules such as nucleic acids and proteins.
A primary mechanism of action for many acridine derivatives is their intercalation into the DNA double helix. This involves the insertion of the planar acridine ring system between adjacent base pairs of DNA. This interaction is stabilized by π-π stacking interactions between the acridine core and the DNA bases.
Spectroscopic studies on various N-substituted acridine-9-amines have confirmed their ability to intercalate into DNA. Upon intercalation, characteristic changes in the absorption and fluorescence spectra are observed, such as hypochromism and a red shift in the absorption maximum. While the specific binding constant for this compound with DNA has not been reported, studies on related compounds provide a range of binding affinities. For a series of N-substituted acridine-9-amines, the logarithm of the association constant (log Ka) for binding to calf thymus DNA was found to be in the range of 2.59 to 5.50. nih.gov
Table 2: Representative Thermodynamic Data for DNA Intercalation of N-Substituted Acridine-9-Amines
| Thermodynamic Parameter | Range of Values |
| ΔG (kcal·mol-1) | -6.75 to -7.51 |
| ΔH (kcal·mol-1) | -3.83 to -11.58 |
| TΔS (kcal·mol-1) | -4.83 to 3.68 |
Note: This data represents a range for various N-substituted acridine-9-amines and provides an expected range for this compound. nih.gov
In addition to DNA, 9-aminoacridine derivatives can interact with various proteins. Serum albumins, being abundant carrier proteins in the bloodstream, are common binding partners for many drug molecules. Studies on the interaction of acridine derivatives with bovine serum albumin (BSA) have shown that binding can occur, potentially influencing the compound's distribution and bioavailability. nih.gov The binding is typically non-covalent, involving hydrophobic and electrostatic interactions. The specific binding mode of this compound with protein targets would depend on the protein's structure and the physicochemical properties of the compound. The lipophilic nature of the methylphenyl group may favor binding to hydrophobic pockets within proteins.
A significant aspect of the biological activity of 9-aminoacridines is their ability to inhibit the function of key enzymes. Topoisomerase II is a well-established target for this class of compounds. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication and transcription. Acridine derivatives can act as catalytic inhibitors of topoisomerase II, meaning they interfere with the enzyme's catalytic cycle without necessarily stabilizing the covalent DNA-enzyme intermediate (a mechanism known as poisoning). nih.gov
Furthermore, some anilinoquinazoline (B1252766) derivatives, which share structural similarities with 9-anilinoacridines, have been shown to inhibit protein kinases, suggesting that this compound could potentially target these enzymes as well. nih.gov
Table 3: Representative Enzyme Inhibition Data for Acridine Derivatives
| Enzyme Target | Cell Line | IC50/EC50 Range (µM) | Reference Compound Class |
| Topoisomerase II (cell proliferation) | NSCLC | 8.15 - 42.09 | Acridine-based catalytic inhibitors |
| CLK1 Kinase | - | 1.5 | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine |
| GSK-3α/β Kinase | - | 3 | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine |
Note: This data is for structurally related compounds and indicates potential enzyme targets and activity ranges for this compound. nih.govnih.gov
Redox Chemistry Mechanisms of this compound
The redox chemistry of 9-anilinoacridines is characterized by the facile, chemically reversible, two-electron oxidation of the anilino ring to a quinone diimine. nih.gov This process has been studied using electrochemical methods such as cyclic voltammetry. The redox potential (E1/2) for this oxidation is sensitive to the electronic properties of the substituents on the aniline (B41778) ring. nih.gov
Electron-donating groups, such as the methyl group in this compound, are known to facilitate oxidation, resulting in a lower redox potential compared to the unsubstituted parent compound. Conversely, electron-withdrawing groups make the oxidation more difficult. The redox potential of this compound is therefore expected to be lower than that of N-phenyl-9-acridinamine. This redox chemistry may be relevant to the biological activity of the compound, as the in vivo formation of the reactive quinone diimine species could lead to covalent modification of biological macromolecules.
Recent studies on 9-acridinyl amino acid derivatives have further elucidated the redox mechanisms, revealing that both the acridine ring nitrogen (N10) and the exocyclic amine nitrogen can be electroactive. nih.gov The oxidation of the acridine ring is proposed to involve a two-electron process with the formation of a dimeric radical cation intermediate. nih.gov The secondary amine in the side chain can undergo a one-electron oxidation to form a radical cation. nih.gov These findings suggest a complex redox behavior for this compound, with multiple potential sites for electron transfer reactions.
Oxidation Pathways and Mechanisms
The oxidation of this compound is anticipated to occur at two primary electroactive sites: the nitrogen atom within the acridine ring (N10) and the exocyclic amino nitrogen. nih.gov Studies on analogous 9-anilinoacridines and 9-acridinyl amino acid derivatives provide a foundational model for these processes. nih.govnih.gov
The oxidation of the acridine nucleus is generally understood to be a two-electron process. nih.gov The initial step involves the loss of one electron to form a monomeric radical cation. This intermediate is often unstable and can undergo dimerization. A subsequent second electron transfer from the dimer results in the formation of a new radical cation. nih.gov
For 9-anilinoacridines, a facile two-electron oxidation is observed, leading to the formation of a quinone diimine. nih.gov The redox potential for this transformation is sensitive to the electronic properties of substituents on the aniline ring. Electron-donating groups, such as the methyl group in the 3-position of this compound, are expected to facilitate oxidation by stabilizing the resulting oxidized species. nih.gov In contrast, substituents on the acridine ring itself have been shown to have a minimal impact on the redox potential of the anilino moiety, suggesting limited electronic communication between the two ring systems. nih.gov
The exocyclic amino group also represents a site for oxidation. In studies of 9-acridinyl amino acid derivatives with a secondary amine in the side chain, this group undergoes oxidation through the loss of a single electron. nih.gov This process yields a monomeric radical cation that can be stabilized by deprotonation. nih.gov
Table 1: Proposed Oxidation Mechanisms for this compound based on Analogue Studies
| Electroactive Site | Proposed Mechanism | Intermediate Species | Influencing Factors |
| Acridine Ring (N10) | Two-electron oxidation | Monomeric radical cation, Dimer, Dimeric radical cation | pH, Solvent |
| Exocyclic Amino Group | One-electron oxidation | Monomeric radical cation | Substituent effects, pH |
| Anilino Moiety | Two-electron oxidation | Quinone diimine | Electronic properties of aniline substituents |
This table is generated based on findings from studies on 9-acridinyl amino acid derivatives and 9-anilinoacridines. nih.govnih.gov
Reduction Pathways and Mechanisms
The reduction of the this compound framework is also a multifaceted process, primarily involving the acridine ring system. Electrochemical studies of 9-aminoacridine (9-AA) and its derivatives have elucidated the key steps in this transformation. nih.govajol.info
Investigations using a hanging mercury drop electrode have provided more detailed insights into the reduction of 9-aminoacridine. ajol.info At the nitrogen atom in the acridine ring, a quasi-reversible, one-electron, one-proton reduction occurs. A second reduction process is also observed, which involves a two-electron, two-proton reduction of the intra-cyclic azomethine group (C=N). ajol.info The reduction peak potentials are influenced by the pH and the percentage of organic solvent in the supporting electrolyte. ajol.info For 9-aminoacridine, the maximum current was observed at pH 10. ajol.info
The presence of electron-withdrawing or electron-donating groups can influence the reduction potential. For instance, derivatives with electron-withdrawing groups exhibit a more favorable reduction potential. researchgate.net The methyl group on the phenyl ring of this compound, being a weak electron-donating group, would likely have a modest effect on the reduction potential of the acridine core.
Table 2: Proposed Reduction Mechanisms for this compound based on Analogue Studies
| Electroactive Site | Proposed Mechanism | Intermediate Species | Influencing Factors |
| Acridine Ring (N10) | One-electron, one-proton reduction | Radical species | pH, Solvent |
| Intra-cyclic Azomethine | Two-electron, two-proton reduction | - | pH, Solvent |
| Acridine Ring System | Two-electron transfer | Monomeric radical, Dimer, New radical species | pH, Substituent effects |
This table is generated based on findings from studies on 9-aminoacridine and 9-acridinyl amino acid derivatives. nih.govajol.info
Computational and Theoretical Studies of N 3 Methylphenyl 9 Acridinamine
Quantum Chemical Calculations of N-(3-Methylphenyl)-9-acridinamine
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the properties of organic molecules. For this compound, these calculations would provide a detailed picture of its electronic nature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO would likely be distributed across the electron-rich acridine (B1665455) ring system and the amino linker.
LUMO: Represents the ability of a molecule to accept an electron. The LUMO is typically located over the fused aromatic rings of the acridine core.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state.
Computational studies on similar 9-anilinoacridines use FMO analysis to correlate electronic properties with potential biological activity. researchgate.net The calculated energies provide insights into the molecule's charge transfer characteristics.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | Value | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Note: The values in this table are placeholders, as specific experimental or calculated data for this compound are not available in the cited literature. The table illustrates the format and type of data generated from FMO analysis.
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules like DNA or proteins. The map uses a color scale to show different potential values:
Red: Indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, this would likely be concentrated around the nitrogen atoms.
Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
Green: Represents areas with neutral or near-zero potential.
For related N-(acridin-9-yl)arenesulfonamides, ESP maps help identify hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and binding. researchgate.net
Reactivity and Selectivity Prediction through Computational Descriptors
From the results of quantum chemical calculations, several global reactivity descriptors can be derived to quantify a molecule's reactivity and stability. These descriptors provide a more quantitative picture than FMO analysis alone.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness; indicates a higher propensity for chemical reactions.
These descriptors are used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that predict the biological activity of compounds based on their calculated molecular properties. researchgate.net
Table 2: Illustrative Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Describes the ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. |
| Chemical Softness (S) | 1 / (2η) | Indicates the capacity to react. |
Note: This table defines the descriptors that would be calculated for this compound in a typical computational study.
Molecular Dynamics Simulations involving this compound
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. researchgate.net
Conformational Analysis and Flexibility Studies
This compound is not a rigid molecule. The bond linking the 3-methylphenyl group to the acridine nitrogen allows for rotation, leading to different possible conformations (spatial arrangements). MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformations.
These simulations track the movement of each atom over time based on a force field, providing insights into the molecule's flexibility. Understanding the preferred conformations and the energy barriers between them is critical, as the molecule's shape is a key determinant of its ability to interact with biological targets, such as intercalating between the base pairs of DNA, a common mechanism for acridine derivatives.
Ligand-Receptor Interaction Simulations (e.g., molecular docking, classical MD)
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein or nucleic acid. These simulations provide detailed information about the binding mode, the key interacting amino acid residues or nucleotides, and the stability of the ligand-receptor complex.
While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on closely related 9-aminoacridine (B1665356) derivatives provides a strong basis for understanding its potential interactions. For instance, molecular docking studies on various 9-aminoacridine derivatives have been conducted to explore their potential as antimalarial agents by targeting plasmepsins I and II. These studies reveal that the acridine core is crucial for establishing key binding interactions within the active site of these enzymes.
Similarly, research on phenacyl derivatives of 9-aminoacridine as potential anti-Alzheimer's agents involved docking against human acetylcholinesterase (hAChE). The findings from these studies can be extrapolated to predict the binding behavior of this compound. The planar acridine ring is expected to form π-π stacking interactions with aromatic residues in the active site of a target protein, while the secondary amine and the methylphenyl group can engage in hydrogen bonding and hydrophobic interactions, respectively.
Molecular dynamics simulations on acridine derivatives, such as those studying the interaction of 9-aminoacridine with DNA, have shown that the planar acridine ring intercalates between DNA base pairs. These simulations highlight the stability of such complexes and the importance of the acridine scaffold for DNA binding. For this compound, MD simulations would likely show a stable intercalation complex with DNA, with the N-aryl substituent positioned in one of the DNA grooves, potentially influencing the binding affinity and sequence selectivity.
A hypothetical molecular docking study of this compound with a target like topoisomerase II could yield results similar to those observed for other acridinyl derivatives. The expected interactions would involve the acridine moiety intercalating into the DNA, while the 3-methylphenyl group could form additional stabilizing interactions with the protein.
| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Residues/Bases in Receptor | Reference Study (Analogous Compounds) |
|---|---|---|---|
| π-π Stacking | Acridine Ring | Aromatic amino acids (e.g., Tyr, Trp, Phe), DNA base pairs | |
| Hydrogen Bonding | Exocyclic Amine (NH) | Asp, Glu, Ser, Thr residues; Phosphate (B84403) backbone of DNA | |
| Hydrophobic Interactions | 3-Methylphenyl Group | Aliphatic and aromatic amino acid side chains (e.g., Leu, Ile, Val, Phe) |
Prediction of Spectroscopic Signatures and Photophysical Parameters
Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic and photophysical properties of molecules like this compound. These methods can accurately forecast UV-Vis absorption spectra, fluorescence properties, and other key parameters.
Studies on N-(heterocyclic)-9-aminoacridine derivatives have successfully employed DFT calculations at the B3LYP/6–311++G(d,p) level of theory to optimize molecular geometries and predict electronic spectra. These studies have shown that the absorption spectra of 9-aminoacridines are characterized by intense bands in the UV and visible regions, arising from π-π* transitions within the acridine chromophore. For this compound, similar calculations would be expected to predict strong absorption bands, with the position of the absorption maxima being influenced by the electronic nature of the 3-methylphenyl substituent.
The photophysical properties, such as the fluorescence quantum yield and lifetime, are also amenable to theoretical prediction. The nature of the substituent at the 9-amino position can significantly impact these properties. The presence of the methylphenyl group may influence the rate of intersystem crossing and internal conversion, thereby affecting the fluorescence efficiency.
| Parameter | Predicted Value/Range | Computational Method | Reference Study (Analogous Compounds) |
|---|---|---|---|
| Maximum Absorption Wavelength (λmax) | ~400-450 nm | TD-DFT | |
| Molar Absorptivity (ε) | High ( > 104 M-1cm-1) | - | |
| Fluorescence Emission Wavelength | ~450-550 nm | TD-DFT | - |
| HOMO-LUMO Energy Gap | Relatively small, corresponding to visible light absorption | DFT |
QSAR/QSPR Modeling Efforts for this compound Derivatives (focused on functional attributes)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the properties of new compounds and for designing molecules with desired functional attributes.
Another relevant study involves a 3D-QSAR analysis of oxazine (B8389632) substituted 9-anilinoacridines for their antitumor activity. Such models, often based on methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), relate the 3D steric and electrostatic fields of the molecules to their biological activity.
For a series of derivatives of this compound, a QSAR/QSPR study focusing on a specific functional attribute, such as cytotoxicity against a cancer cell line, would likely involve the calculation of various molecular descriptors. These would include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and lipophilicity descriptors (e.g., logP). The resulting models would help in identifying the key structural features that govern the desired activity, thereby guiding the synthesis of more potent analogues.
| Descriptor Class | Specific Descriptors | Relevance to Functional Attributes | Reference Study (Analogous Compounds) |
|---|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Reactivity, Receptor binding affinity | |
| Steric/Topological | Molecular weight, Molar refractivity, Wiener index | Molecular size and shape, Fit in binding pocket | |
| Lipophilic | logP, logD | Membrane permeability, Bioavailability | |
| 3D Descriptors (for 3D-QSAR) | Steric and Electrostatic fields (CoMFA/CoMSIA) | Detailed 3D interaction with receptor |
Structure Activity Relationships Sar and Structure Function Correlations for N 3 Methylphenyl 9 Acridinamine Derivatives
Impact of N-Substituent Modifications on Functional Activities
The substituent attached to the 9-amino group of the acridine (B1665455) core is a critical determinant of biological activity, influencing properties such as enzyme inhibition and cellular uptake. In the context of N-(3-Methylphenyl)-9-acridinamine, modifications to the N-phenyl ring can profoundly alter its interaction with biological targets.
Research into 9-anilinoacridines has shown that the electronic properties of substituents on the aniline (B41778) ring play a significant role. For instance, the presence of electron-releasing substituents on the N-phenyl ring has been generally associated with enhanced antitumor activity in various systems. nih.gov Conversely, the introduction of electron-withdrawing groups can also modulate activity, suggesting that a delicate electronic balance is crucial for optimal function. nih.gov
A study focusing on the inhibition of the FoxP3 protein, a key regulator in immune responses, identified a series of 9-amino-acridines with immunomodulatory potential. nih.gov While this study did not directly test this compound, it did evaluate a closely related compound, N-(4-methylphenyl)-9,10-dihydroacridin-9-imine. This compound was found to downregulate FoxP3 expression, suggesting that the N-tolyl moiety can be accommodated within the binding site and contribute to biological activity. nih.gov This finding implies that derivatives of this compound could potentially be explored for their immunomodulatory effects.
The nature of the N-substituent also dictates the mechanism of action. For many 9-aminoacridine (B1665356) derivatives, the primary mode of action involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. frontiersin.org The anilino side chain of compounds like amsacrine (B1665488), a well-known 9-anilinoacridine (B1211779) anticancer drug, is thought to be responsible for the inhibition of topoisomerase II. nih.gov It is plausible that the N-(3-methylphenyl) group of the title compound similarly influences its interaction with topoisomerases.
Cellular uptake, a key factor in the bioavailability of a drug, is also influenced by the N-substituent. While specific data on the cellular uptake mechanisms of this compound is scarce, studies on related compounds suggest that both passive diffusion and carrier-mediated transport could be involved. The lipophilicity and charge distribution of the N-phenyl ring, as modified by substituents, would be expected to play a crucial role in its ability to cross cell membranes.
Role of Methylphenyl Moiety Position on Functional Outcomes
A review of 9-anilinoacridines has highlighted the investigation of 5-(9-acridinylamino)-o, m, and p-toluidines for their biological activity. These compounds are structural isomers of this compound, where the amino and methyl groups are on the same ring but with different substitution patterns. The study of these isomers was aimed at designing anticancer agents with high activity and low toxicity, underscoring the importance of the substituent's position.
The table below presents a conceptual comparison based on general SAR principles for N-tolyl-9-aminoacridines, illustrating the potential influence of the methyl group's position on activity.
| Compound | Methyl Position | Potential Impact on Activity |
| N-(2-Methylphenyl)-9-acridinamine | Ortho | The ortho-methyl group may introduce steric hindrance, potentially affecting the planarity of the molecule and its ability to intercalate into DNA. This could lead to a different binding mode or reduced affinity for certain targets. |
| This compound | Meta | The meta-methyl group is less likely to cause significant steric clash compared to the ortho position. Its electronic-donating effect could influence the basicity of the 9-amino nitrogen and the overall electronic properties of the N-phenyl ring. |
| N-(4-Methylphenyl)-9-acridinamine | Para | The para-methyl group would have a more pronounced electronic effect on the aniline nitrogen due to resonance, potentially modulating its interaction with biological targets. It is also less likely to cause steric hindrance. |
This table is illustrative and based on general SAR principles, as direct comparative studies with quantitative data are limited in the available literature.
Acridine Core Modifications and their Influence on Activity Profiles
Modifications to the tricyclic acridine core of this compound offer another avenue for modulating its biological activity. Substituents on the acridine ring can influence DNA binding affinity, intercalation mode, and interaction with enzymes.
Studies on various 9-aminoacridine derivatives have demonstrated that the introduction of substituents at different positions of the acridine nucleus can significantly impact their anticancer properties. For example, the presence of a methoxy (B1213986) group at the 2-position and a trifluoromethyl group at the 3-position of the acridine ring in certain 9-aminoacridine derivatives has been shown to result in potent activity against lung and cervical cancer cell lines. arabjchem.org
The following table summarizes the effects of representative acridine core modifications on the activity of 9-aminoacridine derivatives, which can be extrapolated to the this compound scaffold.
| Acridine Ring Position | Substituent Type | Observed Effect on Activity of 9-Aminoacridine Analogs | Reference |
| 2 | Methoxy (-OCH3) | Often associated with increased anticancer activity. | arabjchem.org |
| 3 | Trifluoromethyl (-CF3) | Can enhance cytotoxicity, particularly in combination with other substituents. | arabjchem.org |
| 4 | Carboxamide | Derivatives can exhibit significant antitumor properties. | nih.gov |
| 6 | Chloro (-Cl) | A common substituent in many biologically active 9-aminoacridines, including quinacrine. | nih.gov |
These examples highlight the modular nature of the 9-aminoacridine scaffold, where strategic placement of substituents on the core can fine-tune the biological activity profile of the parent molecule, including this compound.
Stereochemical Implications for Activity and Selectivity
Chirality can be introduced in several ways, such as by modifying the N-substituent with a chiral side chain or by introducing substituents on the acridine ring that render the molecule chiral. The different spatial arrangements of the enantiomers can lead to differential binding affinities for chiral biological targets like enzymes and receptors.
For instance, in a study of bis(9-aminoacridines), the synthesis of N,N'-Methylenedi-(5,2-xylyl)-bis-(9-acridinamine) was reported. arkat-usa.org Although not a direct analog, the presence of asymmetrically substituted xylyl groups introduces chiral possibilities that could influence its "tweezer-like" orientation and interaction with DNA. arkat-usa.org
The potential implications of stereochemistry for this compound derivatives are significant:
Enantioselectivity in Enzyme Inhibition: One enantiomer may be a more potent inhibitor of a target enzyme than the other due to a better fit in the active site.
Differential Cellular Uptake: The transport of the molecule across cell membranes by chiral transporters could be stereoselective.
Improved Therapeutic Index: One enantiomer might retain the desired therapeutic activity while the other is less toxic or has a different side-effect profile.
Further research into the synthesis and biological evaluation of chiral derivatives of this compound is warranted to explore these potential advantages.
Development of SAR Models specific to this compound Scaffolds
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. The development of QSAR models specific to this compound scaffolds could accelerate the discovery of new derivatives with enhanced potency and selectivity.
While a specific QSAR model for this compound was not found in the reviewed literature, several studies have focused on the broader class of 9-anilinoacridines. nih.govbenthamdirect.comijpsonline.com These studies have identified key physicochemical parameters that correlate with anticancer activity.
A comparative QSAR analysis of 9-anilinoacridines highlighted the importance of electronic parameters, with a general trend of electron-releasing substituents being favorable for activity. nih.gov The study also noted the presence of steric terms, suggesting that interaction with a protein receptor is likely involved in the mechanism of action. nih.gov
A more recent QSAR study on 9-anilinoacridine derivatives used Density Functional Theory (DFT) to calculate molecular descriptors. benthamdirect.com This approach led to a model with four parameters—electrophilicity, hardness, surface area, and molar refractivity—that could predict anticancer activity against leukemic cell lines with a high degree of correlation. benthamdirect.com
These findings suggest that a similar approach could be applied to a series of this compound derivatives. By synthesizing and testing a library of compounds with systematic variations in substituents on both the N-phenyl ring and the acridine core, a robust QSAR model could be developed. Such a model would be invaluable for predicting the activity of novel derivatives and for guiding the rational design of more effective therapeutic agents based on the this compound scaffold.
Advanced Applications of N 3 Methylphenyl 9 Acridinamine and Its Derivatives
Applications in Materials Science
The inherent photophysical properties of the acridine (B1665455) ring system, such as strong fluorescence and environmental sensitivity, make N-(3-Methylphenyl)-9-acridinamine and its analogues attractive candidates for various applications in materials science. These applications leverage the molecule's ability to interact with and respond to its environment at a molecular level.
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
While direct studies on this compound in OLEDs are not extensively documented, the broader class of 9-aminoacridine (B1665356) derivatives exhibits significant promise as luminescent materials. The fluorescence of these compounds is often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This property is highly desirable for the development of advanced luminescent materials.
Research on related 9-diphenylaminoacridines demonstrates their potential as fluorophores. researchgate.net These donor-acceptor type molecules, where the diphenylamino group acts as the electron donor and the acridine moiety as the acceptor, exhibit shifts in their emission spectra depending on the solvent polarity. researchgate.net For instance, the emission maxima of these compounds can shift to longer wavelengths (a bathochromic shift) in more polar solvents. This tunability of the emission color is a key feature for creating materials for OLEDs and other display technologies.
Photovoltaic Cells and Energy Conversion Devices
The application of this compound in photovoltaic cells is an emerging area of interest. The core structure of 9-aminoacridines, with their electron-rich nature and ability to absorb light, suggests their potential as components in organic solar cells. These molecules can function as electron donors or sensitizers in dye-sensitized solar cells (DSSCs). Although specific data for this compound is limited, the general principles of acridine chemistry support this potential application.
Chemo/Biosensors for Molecular Detection
The sensitivity of the fluorescence of 9-aminoacridine derivatives to their chemical surroundings makes them excellent candidates for the development of chemo- and biosensors. The interaction of the acridine nucleus with specific analytes can lead to a measurable change in its fluorescence intensity or wavelength, enabling the detection of various chemical species.
Studies on 9-diphenylaminoacridines have shown their utility as fluorescent chemosensors for detecting polar solvent and amine vapors. researchgate.net The mechanism often involves a photoinduced process where the presence of the analyte alters the electronic state of the fluorophore, resulting in a change in its luminescent properties. This principle can be extended to detect a wide range of analytes, including metal ions and biological molecules, by appropriately modifying the acridine structure.
| Sensor Type | Analyte Detected | Sensing Mechanism | Reported Findings |
| Fluorescent Chemosensor | Polar solvent and amine vapors | Solvatochromic shift in fluorescence | Bathochromic shifts of 65-70 nm observed in the presence of polar chlorinated solvents. researchgate.net |
| Fluorescent Chemosensor | Hg2+ cations | Complexation leading to fluorescence quenching or enhancement | N-(9-Anthrylmethyl)-N'-(phenyl)thiourea derivatives of a related anthracene (B1667546) scaffold have been shown to be highly effective fluorescent chemosensors for Hg2+ ions. researchgate.net |
Polymeric Materials and Functional Coatings
Incorporating this compound or its derivatives into polymer chains can lead to the creation of functional materials with unique optical and chemical properties. These polymers can be used to develop functional coatings, for example, for sensing applications or as protective layers. The acridine moiety can be introduced as a pendant group or as part of the main polymer backbone. The resulting materials can exhibit the characteristic fluorescence of the acridine chromophore, which can be modulated by external factors.
Stimuli-Responsive Materials based on this compound
Stimuli-responsive materials, which change their properties in response to external triggers such as pH, light, or temperature, are at the forefront of materials science. nih.gov The pH-sensitive nature of the amino group in this compound makes it a suitable building block for creating pH-responsive materials. nih.gov In acidic conditions, the nitrogen atoms in the acridine ring and the amino group can be protonated, leading to changes in the molecule's electronic structure and, consequently, its optical properties. This can be harnessed to create "smart" materials that respond to changes in their acidic or basic environment.
Biomedical Research Applications (mechanistic and probe-focused)
The planar, heterocyclic structure of acridine derivatives allows them to intercalate into DNA, a property that has been extensively exploited in the development of anticancer agents and biological probes. rsc.org this compound and its analogues are valuable tools in biomedical research for elucidating biological mechanisms and for the detection and imaging of cellular components.
Their primary application in this domain is as probes to study DNA-protein interactions and enzyme activity. For instance, various 9-aminoacridine derivatives have been investigated as inhibitors of topoisomerase enzymes, which are crucial for DNA replication and repair. nih.gov By studying how these molecules interfere with enzyme function, researchers can gain insights into fundamental cellular processes and the mechanisms of diseases like cancer.
Furthermore, the fluorescent nature of these compounds allows for their use in fluorescence microscopy to visualize cellular structures and processes. By attaching specific functional groups to the this compound scaffold, it is possible to create probes that target specific organelles or biomolecules within a cell, providing a powerful tool for cell biology research. For example, derivatives of 9-aminoacridine have been used as fluorescent probes for the detection of cancer cells. rsc.org
| Compound/Derivative Class | Biological Target/Application | Key Research Finding |
| 9-Acridinyl-1,2,3-triazole derivatives | Topoisomerase II inhibition | Certain derivatives showed significant cancer cell growth inhibition and arrested the cell cycle at the G2/M phase. nih.gov |
| 9-Anilinoacridines | Antimalarial activity | Potent inhibitors of parasite DNA topoisomerase II. rsc.org |
| N-Alkylated 9-aminoacridines | Prion disease inhibition | Shown to be potent inhibitors in cultured neuroblastoma cells. rsc.org |
| 3,9-Disubstituted acridines | Antiproliferative activity | Exhibited high levels of activity against various cancer cell lines. mdpi.com |
| 9-Anilinoacridine (B1211779) derivatives with N-mustard residue | Antitumor agents | Potent cytotoxic agents against human leukemia and various solid tumors in vitro. nih.gov |
Fluorescent Probes for Cellular Imaging (mechanistic focus on cellular component interactions)
The inherent fluorescence of the acridine nucleus makes its derivatives, including this compound, valuable tools for cellular imaging and as molecular probes. nih.gov Their utility is enhanced by the ability to design "activatable" or "smart" probes that only emit light upon interaction with a specific target, which minimizes background signal and increases the target-to-background ratio. nih.gov
The mechanism of action for these probes often involves their interaction with specific biomolecules or cellular environments. For instance, acridone-based fluorescent molecular probes have been designed to monitor metabolic processes by detecting changes in ATP/ADP concentrations. nih.gov The probe's fluorescence characteristics change upon binding to these nucleotides in the cellular milieu. nih.gov Another strategy involves conjugating the acridine derivative to a targeting molecule, such as sulfadiazine (B1682646) which targets carbonic anhydrase IX—an enzyme overexpressed in certain tumors. nih.gov These targeted probes are quenched until they bind to their specific cell-surface molecule, leading to internalization and subsequent fluorescence activation within the endolysosomes of the target cells. nih.govnih.gov This intracellular activation ensures that the signal is generated only in the cells of interest, enabling precise delineation of cancerous tissue. nih.govnih.gov
| Probe Type | Target | Activation Mechanism | Application |
| Acridone-based probes | ATP/ADP | Binding-induced fluorescence change | Monitoring metabolic processes nih.gov |
| Acridine-conjugates | Cell-surface receptors (e.g., Carbonic Anhydrase IX) | Internalization and endolysosomal processing | Targeted cancer cell imaging nih.govnih.gov |
| General Acridine Dyes | Nucleic Acids | Intercalation into DNA/RNA | Staining and visualization of cellular structures |
Molecular Tools for Nucleic Acid Studies (e.g., DNA/RNA binding, intercalation, detection)
Acridine derivatives are a well-established class of compounds that bind to DNA and RNA. nih.gov Their primary mode of interaction is intercalation, where the planar, fused aromatic ring system inserts itself between adjacent base pairs of the DNA double helix. nih.govmorressier.comfarmaciajournal.com This interaction is stabilized by a combination of van der Waals forces between the acridine ring and the DNA base pairs, and ionic bonds between substituents on the acridine molecule and the phosphate (B84403) backbone of the DNA. nih.gov
This intercalation process induces significant structural changes in the DNA, such as the unwinding and lengthening of the double helix, which can disrupt normal cellular functions like replication and transcription. farmaciajournal.commdpi.com The ability of acridine derivatives to interfere with these processes makes them potent biological agents. humanjournals.commdpi.com
Furthermore, specific acridine derivatives have been shown to bind to and stabilize G-quadruplex structures. mdpi.com These are four-stranded structures found in guanine-rich regions of DNA, such as telomeres, which are crucial for chromosome stability. mdpi.com The stabilization of G-quadruplexes by these ligands is an attractive strategy for developing anticancer drugs, as it can inhibit the activity of telomerase, an enzyme often overactive in cancer cells. mdpi.com The selectivity and strength of binding can be modulated by the nature of the side chains attached to the acridine core, which interact within the major or minor grooves of the DNA. mdpi.com
| Interaction Type | Molecular Target | Mechanism | Consequence |
| Intercalation | Double-stranded DNA/RNA | Insertion of the planar acridine ring between base pairs. nih.govfarmaciajournal.com | Disruption of DNA replication and transcription. mdpi.commdpi.com |
| Groove Binding | DNA Major/Minor Grooves | Interaction of acridine side chains with the grooves. mdpi.com | Enhanced binding affinity and sequence selectivity. mdpi.com |
| G-Quadruplex Stabilization | Telomeric DNA | Stacking of the acridine chromophore onto the G-quartet. mdpi.com | Inhibition of telomerase activity. mdpi.com |
Enzyme Modulators and Their Mechanism of Action (e.g., kinase inhibition mechanisms)
Beyond their direct interaction with nucleic acids, this compound and its derivatives are known to modulate the activity of various critical cellular enzymes. frontiersin.orgarabjchem.org Their ability to inhibit enzymes like topoisomerases and protein kinases is central to many of their therapeutic effects. frontiersin.orgmdpi.com
Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage DNA topology during processes like replication. mdpi.com Acridine derivatives can act as "topoisomerase poisons" by intercalating into DNA and forming a stable ternary complex with the enzyme. mdpi.commdpi.com This complex blocks the re-ligation step of the topoisomerase reaction cycle, leading to the accumulation of DNA strand breaks and ultimately triggering cell death. mdpi.commdpi.comacs.org Amsacrine (B1665488), a well-known 9-anilinoacridine, functions as a topoisomerase II poison. frontiersin.orgmdpi.com Some newer derivatives have been developed that act as catalytic inhibitors, blocking the enzyme's activity without necessarily causing strand breaks. acs.org
Protein Kinase Inhibition: Certain acridine derivatives are potent inhibitors of protein kinase C (PKC), a key enzyme in cellular signal transduction pathways. nih.gov The mechanism of inhibition is complex, with the compounds appearing to interact with both the catalytic and regulatory domains of the enzyme. nih.gov Kinetic studies suggest a competitive inhibition with respect to the lipid cofactors phosphatidylserine (B164497) (PS) and diacylglycerol (DAG), implying the acridines interfere with the activation of PKC at its regulatory domain. nih.gov Acridone (B373769) derivatives have also been shown to suppress HIV-1 replication through a mechanism involving PKC inhibition. nih.gov
| Enzyme Target | Mechanism of Action | Key Compound Examples | Therapeutic Relevance |
| Topoisomerase I/II | Poisoning (stabilizing DNA-enzyme complex), Catalytic Inhibition. mdpi.commdpi.comacs.org | Amsacrine, DACA, Triazoloacridone. mdpi.comnih.gov | Anticancer. mdpi.com |
| Protein Kinase C (PKC) | Competitive inhibition with respect to lipid cofactors (PS, DAG). nih.gov | Acridine Orange, Acridine Yellow G. nih.gov | Anticancer, Antiviral. nih.govnih.gov |
| Cyclin-Dependent Kinases (CDKs) | Inhibition of kinase activity. arabjchem.org | Various acridine derivatives. | Anticancer. arabjchem.org |
Investigation of Antimicrobial Mechanisms
The use of acridine derivatives as antimicrobial agents dates back to the early 20th century. oup.comnih.gov The primary mechanism of their antibacterial action is the intercalation of the planar acridine chromophore into bacterial DNA. oup.com For this to be effective, the molecule must be sufficiently planar and possess the ability to become a cation at physiological pH, which facilitates the interaction with the negatively charged DNA backbone. oup.comresearchgate.net This DNA binding disrupts essential processes like replication and protein synthesis, leading to bacterial cell death. oup.com
Research has shown that aminoacridines, particularly those with amino groups at the 3, 6, or 9 positions, are effective antibacterial agents due to their high degree of ionization. oup.com Some derivatives, like 9-aminoacridine hydrochloride and acridine orange, have demonstrated antibacterial efficacy, which can be enhanced when they are conjugated with gold nanoparticles, potentially improving drug delivery. nih.gov Furthermore, the topical application of aminoacridines combined with low-power light can induce a bactericidal effect at lower concentrations, a process known as photodynamic therapy. nih.gov
| Compound/Class | Target Bacterium | Mechanism of Action | Key Finding |
| Aminoacridines (general) | Gram-positive & Gram-negative | DNA intercalation facilitated by cationic ionization. oup.com | Activity depends on planarity and high ionization at neutral pH. oup.comresearchgate.net |
| Acridine-4-carboxylic acid | Candida albicans | Inhibition of biofilm formation and hyphal development. mdpi.com | Potent activity at sub-MIC, suggesting reduced risk of resistance. mdpi.com |
| 9-Aminoacridine HCl, Acridine Orange | Various strains | DNA intercalation. nih.gov | Efficacy is enhanced when conjugated to gold nanoparticles. nih.gov |
Investigation of Antiparasitic Mechanisms
Acridine derivatives have a long history as antiparasitic agents, most notably in the fight against malaria. nih.govnih.govmalariaworld.org Quinacrine, a 9-aminoacridine, was one of the first synthetic antimalarials used clinically. nih.govmalariaworld.org The investigation into their mechanisms of action reveals multiple ways they combat parasites like Plasmodium falciparum.
The most widely accepted mechanism is their interaction with parasitic DNA. nih.govencyclopedia.pub Similar to their antibacterial action, these compounds intercalate into the parasite's DNA, inhibiting crucial life processes. nih.govgoogle.com Additionally, some 9-anilinoacridines are potent inhibitors of the parasite's type II topoisomerase, an enzyme essential for DNA replication and segregation. nih.gov
Other proposed mechanisms target processes unique to the parasite. One such mechanism is the inhibition of hemozoin formation. nih.govencyclopedia.pub During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Acridine derivatives are thought to interfere with this polymerization process, leading to a buildup of toxic heme that kills the parasite. nih.govencyclopedia.pub Other potential targets include the parasite's mitochondrial bc1 complex. nih.govencyclopedia.pub
| Mechanism | Parasite Target | Description | Example Compound(s) |
| DNA Intercalation | Plasmodium falciparum | Insertion into parasitic DNA, inhibiting replication and transcription. nih.govencyclopedia.pub | Quinacrine. nih.govmalariaworld.org |
| Topoisomerase II Inhibition | Plasmodium falciparum | Inhibition of the parasitic enzyme, disrupting DNA topology. nih.gov | 9-Anilinoacridines. nih.gov |
| Inhibition of Hemozoin Formation | Plasmodium falciparum | Prevents the detoxification of heme, leading to parasite death. nih.govencyclopedia.pub | Quinacrine, Chloroquine (analogous action). nih.govencyclopedia.pub |
| Mitochondrial bc1 Complex Inhibition | Plasmodium falciparum | Disruption of the parasite's electron transport chain. nih.govencyclopedia.pub | Various acridine derivatives. nih.govencyclopedia.pub |
Investigation of Antiviral Mechanisms
Derivatives of acridine have been investigated for their activity against a range of viruses, particularly Human Immunodeficiency Virus (HIV). nih.govnih.gov Their mechanisms of action are multifaceted, targeting different stages of the viral replication cycle.
One key mechanism involves the inhibition of viral enzymes. Some pyridine (B92270) oxide derivatives, which share structural similarities, were found to inhibit HIV reverse transcriptase (RT), an enzyme critical for converting the viral RNA genome into DNA before it integrates into the host cell's genome. natap.org Other acridone derivatives have been shown to suppress HIV-1 replication at the transcriptional level. nih.gov These compounds were found to inhibit protein kinase C (PKC), which in turn suppresses the activation of NF-κB, a transcription factor that HIV uses to drive the expression of its genes. nih.gov
Another antiviral strategy involves blocking the virus's ability to interact with host cells. Certain simplified analogues of the marine alkaloid dercitin, which has an acridine core, were found to inhibit the binding of HIV-1 to lymphocytes. nih.gov This suggests a dual mode of action: preventing viral attachment to the host cell (an extracellular mechanism) while also potentially intercalating with viral nucleic acids (an intracellular mechanism). nih.gov
| Mechanism | Viral Target | Description | Compound Class |
| Transcriptional Suppression | HIV-1 Long Terminal Repeat (LTR) | Inhibition of PKC and subsequent suppression of NF-κB activation, which reduces HIV-1 gene expression. nih.gov | Acridone derivatives. nih.gov |
| Inhibition of Viral Attachment | Host Cell Receptors | Prevents the virus from binding to lymphocytes, blocking entry. nih.gov | Dercitin analogues (thiazolo[5,4-b]acridines). nih.gov |
| Reverse Transcriptase (RT) Inhibition | HIV-1 and HIV-2 RT | Interferes with the conversion of viral RNA to DNA. natap.org | Pyridine oxide derivatives. natap.org |
| Post-integration Interference | Viral Transcription Process | Acts after the viral genome is integrated into the host DNA, potentially preventing viral reactivation. natap.org | Pyridine oxide derivatives. natap.org |
Investigation of Anticancer Mechanisms
The anticancer properties of this compound and its derivatives are perhaps their most extensively studied application. humanjournals.commdpi.comnih.gov These compounds employ a multi-pronged attack on cancer cells, targeting DNA, critical enzymes, and key signaling pathways to halt proliferation and induce cell death. mdpi.comfrontiersin.org
DNA Damage and Enzyme Inhibition: The foundational anticancer mechanism is DNA intercalation. mdpi.com The planar acridine ring inserts into the DNA helix, disrupting replication and transcription and leading to cytotoxicity. mdpi.com This activity is often coupled with the inhibition of topoisomerase I and II. mdpi.commdpi.com By poisoning these enzymes, acridine derivatives like amsacrine cause persistent DNA strand breaks, which are highly toxic to rapidly dividing cancer cells. mdpi.comnih.gov
Cell Cycle Arrest and Apoptosis: The DNA damage and enzymatic inhibition triggered by acridine derivatives often lead to cell cycle arrest, preventing cancer cells from proceeding through division. frontiersin.orgnih.gov For example, certain 9-acridinyl amino acid derivatives have been shown to cause a G2/M phase block in the cell cycle. nih.gov This arrest provides a window for the cell to either repair the damage or, more commonly in response to overwhelming damage, initiate apoptosis (programmed cell death). acs.orgnih.gov Several acridine derivatives have been shown to be potent inducers of apoptosis, often through mitochondria-dependent intrinsic pathways or by activating p53, a key tumor suppressor protein. nih.govnih.gov The activation of p53 can be achieved by blocking its ubiquitination, leading to its stabilization and the transcription of pro-apoptotic target genes like Bax. nih.gov
Modulation of Signaling Pathways: More recent studies have uncovered that these compounds can also modulate critical signaling pathways that promote cancer cell survival. For instance, some 9-aminoacridine derivatives suppress the activity of the NF-κB pathway, which is known to promote proliferation and inhibit apoptosis. google.com A derivative closely related to this compound, N-(4-methylphenyl)-9,10-dihydroacridin-9-imine, was found to selectively downregulate the function of regulatory T cells (Tregs) by directly binding to and interfering with the DNA-binding activity of the transcription factor FoxP3. nih.gov This suggests a novel immunotherapeutic application by releasing the brakes on anti-tumor immune responses. nih.gov
| Mechanism | Cellular Effect | Key Molecular Targets |
| DNA Intercalation & Topoisomerase Poisoning | DNA Damage, Inhibition of Replication. mdpi.commdpi.com | DNA, Topoisomerase I & II. mdpi.commdpi.com |
| Cell Cycle Arrest | Halts Cell Proliferation. frontiersin.orgnih.gov | Cyclin-Dependent Kinases (CDKs). arabjchem.org |
| Induction of Apoptosis | Programmed Cell Death. acs.orgnih.govnih.gov | p53, Bax, Mitochondria. nih.govnih.gov |
| Signaling Pathway Modulation | Inhibition of Survival Signals, Immune Activation. google.comnih.gov | NF-κB, FoxP3. google.comnih.gov |
Catalysis and Organocatalysis involving this compound
The acridine scaffold is also recognized for its catalytic potential, particularly in the realm of photocatalysis and organocatalysis. The electron-rich nature and the ability of the acridine ring to absorb light make it a suitable candidate for various catalytic transformations.
Acridine derivatives have emerged as potent visible-light photocatalysts. nih.gov They can be utilized in a variety of organic transformations, including direct decarboxylative radical generation. This process can be coupled with other catalytic cycles, such as those involving copper or cobaloxime, to achieve novel chemical transformations. nih.gov The photocatalytic cycle of acridines typically involves photoinduced proton-coupled electron transfer (PCET). nih.gov While specific studies on this compound are not available, N-aryl-9-acridines have been shown to be effective photocatalysts. The substitution on the N-aryl group can tune the redox properties and excited-state lifetime of the catalyst, thereby influencing its efficiency.
The nitrogen atom in the acridine ring system and the exocyclic amino group can act as basic sites, allowing these compounds to participate in acid-base catalysis. While detailed studies focusing on this compound as an acid-base catalyst are not prevalent, the general class of aminoacridines can be protonated to form acridinium (B8443388) salts, which can act as Brønsted acids. Conversely, the basic nitrogen atoms can catalyze reactions that are promoted by bases.
The field of asymmetric organocatalysis has seen tremendous growth, with small organic molecules being used to catalyze enantioselective reactions. nih.govyoutube.comyoutube.comyoutube.com Chiral acridine derivatives have the potential to be used as organocatalysts. Although research in this specific area for this compound is not documented, the development of chiral 9-aminoacridine derivatives could lead to novel asymmetric transformations. The introduction of a chiral center, for instance, in the N-phenyl substituent or through modification of the acridine core, could enable enantioselective catalysis.
| Catalysis Type | Acridine Derivative Class | Application/Mechanism | Reference |
|---|---|---|---|
| Photocatalysis | 9-Aryl-acridines | Visible-light mediated decarboxylative radical generation | nih.gov |
| Photocatalysis | General Acridines | Photoinduced Proton-Coupled Electron Transfer (PCET) | nih.gov |
Environmental Applications
The fluorescent properties of acridine derivatives make them highly suitable for environmental applications, particularly in the sensing of pollutants.
Acridine-based fluorescent probes have been developed for the detection of various analytes, including metal ions and reactive oxygen species. mdpi.comrsc.orgrsc.org The mechanism of sensing often relies on the modulation of the fluorescence of the acridine core upon interaction with the target analyte. This can occur through processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or changes in the intramolecular charge transfer (ICT) character of the molecule.
For example, acridine-based chemosensors have been designed for the selective detection of copper(II) ions, where the fluorescence is quenched upon binding. rsc.org Other acridine derivatives have been developed as "light-up" probes for DNA and proteins, where fluorescence is enhanced upon binding to the target macromolecule. nih.gov
While there is no specific report on this compound as a pollutant sensor, the synthesis of a related compound, N-(3,5-dimethoxyphenyl)acridin-9-amine, has been documented, and its photophysical properties could be explored for sensing applications. researchgate.net The methyl group on the phenyl ring of this compound could influence its photophysical properties and its interaction with potential analytes, making it a candidate for the development of new fluorescent sensors.
| Acridine Derivative Probe | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| (E)-2-((acridin-9-ylimino)methyl)-N-benzhydrylhydrazine-1-carbothioamide | Hypochlorite (ClO⁻) | Fluorescence quenching | mdpi.com |
| N,N′-(acridine-3,6-diyl)dipicolinamide (ACC) | Copper(II) ions (Cu²⁺) | Fluorescence quenching | rsc.org |
| Acridine-dicyanoisophorone-based probe | Solvent Polarity | Fluorescence enhancement with increasing polarity | rsc.org |
Research on this compound in Photodegradation of Environmental Contaminants Remains Undocumented
Despite a thorough review of available scientific literature, no specific research has been found detailing the application of the chemical compound This compound or its derivatives in the photodegradation of environmental contaminants. While the broader class of acridine compounds has been a subject of interest in photocatalysis, dedicated studies on the efficacy and mechanisms of this compound for environmental remediation appear to be absent from public records.
Acridine derivatives, in general, are known for their photoactive properties and have been explored in various photochemical applications. Research has touched upon acridine-functionalized polymers and nanoconjugates for the breakdown of organic dyes and other pollutants. For instance, studies have shown that acridine-functionalized covalent organic polymers can be effective in the photodegradation of substances like methylene (B1212753) blue. Similarly, nanocomposites involving 9-aminoacridine have demonstrated photocatalytic capabilities.
However, the specific structural and electronic properties endowed by the 3-methylphenyl group attached to the 9-aminoacridine core, and how these properties might influence its photocatalytic activity towards environmental pollutants, have not been the subject of published research. Key aspects such as the efficiency of degrading specific contaminants, the reaction kinetics, the identification of intermediate degradation products, and the influence of various environmental factors (e.g., pH, presence of co-contaminants) remain unexplored for this compound.
Consequently, the creation of a detailed article with research findings and data tables on the advanced application of this compound in the photodegradation of environmental contaminants is not possible at this time due to the lack of available data. Further research would be necessary to elucidate the potential of this specific compound in environmental remediation efforts.
Derivatization and Functionalization Strategies for N 3 Methylphenyl 9 Acridinamine
Site-Specific Modification of the Acridine (B1665455) Core
The acridine core, with its electron-rich and electron-poor regions, offers multiple sites for chemical modification. The strategic placement of substituents can profoundly influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions.
Halogenation and Subsequent Cross-Coupling Reactions
Halogenation of the acridine ring is a pivotal first step for introducing a wide range of functionalities. The resulting haloacridines serve as versatile precursors for various palladium-catalyzed cross-coupling reactions. For instance, the introduction of a halogen, such as bromine or iodine, at specific positions on the acridine nucleus allows for subsequent carbon-carbon and carbon-heteroatom bond formation. This approach provides a powerful platform for constructing complex molecular architectures.
Nitration and Reduction for Amine Functionalization
Nitration of the acridine core, followed by reduction of the nitro group, offers a direct route to amino-functionalized N-(3-Methylphenyl)-9-acridinamine derivatives. The position of nitration can be directed by the existing substituents on the acridine ring. The resulting amino group can then be further derivatized through various reactions, such as acylation, alkylation, or sulfonylation, to introduce a diverse array of functional groups. This strategy is particularly valuable for creating libraries of compounds with varied properties. A patent describes the generation of N-substituted 9-aminoacridine (B1665356) derivatives through methods like reductive amination, highlighting the utility of the amino group in generating new compounds. google.com
Suzuki-Miyaura, Heck, and Sonogashira Coupling at Acridine Positions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the acridine core. These reactions allow for the precise formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl groups.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with a halide or triflate, offering a robust method for creating biaryl structures. libretexts.orgyoutube.comyoutube.com The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov It has been successfully employed in the synthesis of complex molecules, including those with spirocyclic ketone moieties. nih.gov
Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. ugent.beorganic-chemistry.orglibretexts.orgnih.govwikipedia.org This reaction is particularly useful for introducing vinyl groups onto the acridine scaffold, which can then serve as handles for further transformations. organic-chemistry.orgwikipedia.org The regioselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions. ugent.be
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgyoutube.com The Sonogashira coupling is a powerful tool for introducing alkynyl moieties, which are valuable for constructing linear, rigid structures and can participate in further cycloaddition reactions. wikipedia.orgmdpi.comnih.gov Copper co-catalysis is often employed to increase the reactivity, though copper-free methods have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgorganic-chemistry.org
| Reaction | Coupling Partners | Key Features | Representative Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent + Aryl/Vinyl Halide or Triflate | Forms C(sp2)-C(sp2) or C(sp2)-C(sp) bonds; tolerant of many functional groups. libretexts.orgnih.govnih.gov | Pd(PPh3)4, Pd(OAc)2 with a phosphine (B1218219) ligand. libretexts.orgyoutube.com |
| Heck Reaction | Alkene + Aryl/Vinyl Halide or Triflate | Forms a new C-C bond at an sp2 carbon; often proceeds with high stereoselectivity. organic-chemistry.orgwikipedia.org | Pd(OAc)2, PdCl2 with a phosphine ligand or N-heterocyclic carbene (NHC) ligand. ugent.benih.gov |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide or Triflate | Forms C(sp2)-C(sp) bonds; often requires a copper co-catalyst. wikipedia.orgorganic-chemistry.org | PdCl2(PPh3)2/CuI. mdpi.com |
Direct C-H Functionalization Approaches
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic systems like acridine. researchgate.netnih.govnih.govrsc.orgyoutube.com This approach avoids the pre-functionalization step of introducing a halide or other leaving group, leading to more efficient and environmentally friendly synthetic routes. Palladium-catalyzed C-H arylation, for example, allows for the direct coupling of arenes with the acridine core. researchgate.net The regioselectivity of these reactions is often directed by the electronic properties of the acridine ring and the presence of directing groups. nih.govnih.gov
Functionalization of the N-(3-Methylphenyl) Moiety
The N-(3-Methylphenyl) substituent provides another avenue for derivatization, allowing for fine-tuning of the molecule's properties.
Substituent Effects on Reactivity and Selectivity
The methyl group on the phenyl ring is an ortho-, para-directing group for electrophilic aromatic substitution, influencing the position of newly introduced substituents. Furthermore, the electronic nature of any existing or newly introduced substituents on the N-(3-Methylphenyl) ring can impact the reactivity of the acridine core itself. Electron-donating groups can increase the electron density of the acridine ring system, potentially affecting its reactivity in electrophilic substitution reactions. Conversely, electron-withdrawing groups can decrease the electron density, influencing its susceptibility to nucleophilic attack. Understanding these substituent effects is crucial for designing rational and selective functionalization strategies. For example, in the context of N-amidation, the electronic nature of the arylboronic acid partner can influence the reaction outcome. nih.gov
Introduction of Reporter Groups or Tags
The intrinsic fluorescence of the acridine nucleus makes this compound a foundational structure for developing fluorescent probes and reporter tags. rsc.orgnih.govresearchgate.net The planar, polycyclic aromatic system gives rise to strong fluorescence, which can be modulated by chemical modifications. This allows for the creation of sophisticated sensors that can detect specific analytes or report on local environmental conditions such as polarity and viscosity. rsc.org
Intrinsic Fluorescence: The 9-aminoacridine scaffold itself is a potent fluorophore. researchgate.net Its derivatives are known to be valuable as fluorescent probes in cytochemistry for marking cellular structures. nih.gov The fluorescence properties, such as quantum yield and emission wavelength, are sensitive to the molecular environment, which is a key principle behind its use as a reporter.
Modulation for Sensing: By attaching specific chemical moieties to the this compound backbone, its fluorescent response can be coupled to the presence of a target. For instance, acridine derivatives have been engineered to act as "turn-off" fluorescent sensors for metal cations like copper (Cu²⁺) or as color-responsive probes for anions like fluoride (B91410) (F⁻). rsc.orgnih.govnih.gov This is often achieved by introducing a chelating group that, upon binding the target ion, alters the electronic structure of the acridine fluorophore, leading to a change in its light-emitting properties. rsc.orgnih.gov
Fluorescence Lifetime Probes: A particularly advanced strategy involves using 9-aminoacridine derivatives as long-lifetime fluorescence reporters. rsc.orgnih.gov The fluorescence lifetime of the acridine tag can be predictably altered when it is brought into proximity with other specific molecules, such as a tryptophan residue in a peptide. rsc.orgnih.gov This enables the configuration of highly sensitive biochemical assays based on fluorescence resonance energy transfer (FRET) or other distance-dependent quenching mechanisms. researchgate.net For example, a peptide substrate for an enzyme could be dual-labeled with an this compound derivative and a quencher; enzyme activity would cleave the peptide, separating the pair and producing a measurable change in fluorescence.
Table 1: Examples of Acridine-Based Reporter Group Strategies
| Reporter Strategy | Target Analyte/Condition | Mechanism of Action | Potential Application |
|---|---|---|---|
| Ion-Selective Chelation | Metal Cations (e.g., Cu²⁺) | Fluorescence quenching upon ion binding to a conjugated chelator. rsc.orgnih.gov | Detection of metal ions in biological or environmental samples. |
| Environmental Polarity Sensing | Solvent Polarity | Shift in fluorescence emission wavelength (red-shift) with increasing solvent polarity. rsc.org | Mapping polarity changes within cellular compartments like lipid droplets. rsc.org |
| Fluorescence Lifetime Modulation | Molecular Proximity (e.g., to Tryptophan) | Changes in fluorescence lifetime due to FRET or quenching upon interaction. rsc.orgnih.gov | Enzyme activity assays and monitoring protein-protein interactions. |
| Nucleic Acid Intercalation | DNA/RNA | Enhanced fluorescence upon binding and intercalating into nucleic acid structures. nih.gov | Visualizing nucleic acids in cells and studying drug-DNA interactions. |
Conjugation Strategies for this compound
To expand the utility of this compound beyond that of a small molecule, it can be conjugated to larger molecular systems, including peptides, proteins, polymers, and nanomaterials. These conjugation strategies leverage the reactive sites on the acridine scaffold to create hybrid materials that combine the unique properties of the acridine core with the functional advantages of the larger scaffold, such as biological targeting, improved solubility, or stimuli-responsive behavior.
Bioconjugation with Peptides or Proteins
Bioconjugation of this compound to peptides or proteins is a powerful strategy for creating targeted therapeutic agents or specialized biological probes. The peptide or protein component can guide the acridine moiety to specific cells or subcellular locations, enhancing its efficacy and specificity.
Synthesis Methods: The synthesis of peptide-9-aminoacridine conjugates can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methods. nih.gov A common approach involves introducing a linker molecule to the 9-aminoacridine core. For example, an ethylenediamine (B42938) linker can be attached to the 9-position, providing a terminal primary amine that is then available for standard peptide coupling reactions to the C-terminus of a peptide chain. nih.gov
Research Findings: Studies have demonstrated the successful synthesis of conjugates where peptides are linked to the 9-aminoacridine core. nih.gov For instance, the conjugate H-Phe-Gln-Gly-Ile(2)-NHCH₂CH₂NH-Acr was synthesized to study how the attached peptide sequence modulates the DNA-binding affinity of the acridine core. nih.gov Such strategies aim to create molecules with tailored biological activity, potentially for use as targeted drugs that can navigate to specific tissues before exerting their effect.
Table 2: Research Findings on Peptide-9-Aminoacridine Conjugates
| Conjugate Example | Linker Used | Synthesis Method | Stated Research Goal |
|---|---|---|---|
| H-Phe-Gln-Gly-Ile(2)-NHCH₂CH₂NH-Acr nih.gov | Ethylenediamine | Solution and Solid Phase | To create conjugates with lowered DNA binding activity for potentially improved biodistribution. nih.gov |
| H-Gly-NHCH₂CH₂NH-Acr nih.gov | Ethylenediamine | Solution and Solid Phase | Used as a standard reference for DNA binding studies. nih.gov |
Polymeric Scaffold Integration
Integrating this compound into polymeric scaffolds is a key strategy for developing advanced drug delivery systems. By attaching the acridine derivative to a polymer backbone, researchers can control its solubility, stability, and release profile.
Stimuli-Responsive Polymers: A prominent approach involves using stimuli-responsive polymers that release the conjugated molecule under specific physiological conditions. Research has shown that 9-anilinoacridine (B1211779) drugs, a class to which this compound belongs, can be conjugated to biocompatible and water-soluble hydrazide polymers. nih.gov These polymer conjugates are designed to be stable at the neutral pH of blood (pH 7.4) but hydrolyze to release the free drug in the acidic environment of cellular endosomes and lysosomes (pH ~5.0). nih.gov This pH-sensitive release mechanism ensures that the active compound is delivered directly inside the target cells, minimizing systemic exposure.
Covalent Organic Frameworks (COFs): A more structured polymeric approach involves using acridine derivatives as building blocks for Covalent Organic Frameworks (COFs). COFs are crystalline, porous polymers with a highly ordered structure. Acridine-functionalized COFs have been synthesized and used as heterogeneous photocatalysts, demonstrating that the acridine moiety can be successfully integrated into rigid, extended polymeric networks. nih.gov This suggests that this compound could be incorporated into COFs to create materials for catalysis, separation, or gas storage.
Table 3: Polymeric Scaffold Integration Strategies for Acridine Derivatives
| Polymer Type | Conjugation Chemistry | Key Feature | Application |
|---|---|---|---|
| Hydrazide Polymer nih.gov | Hydrazone bond formation | pH-sensitive drug release (stable at pH 7.4, releases at pH 5.0). nih.gov | Targeted intracellular drug delivery. |
| Covalent Organic Framework (COF) nih.gov | Formation of β-ketoenamine linkages | Porous, crystalline structure with broad light absorption. nih.gov | Heterogeneous photocatalysis. nih.gov |
Nanomaterial Hybridization
Hybridizing this compound with nanomaterials creates multifunctional nanocomposites that merge the optical and chemical properties of the acridine with the physical and electronic properties of the nanomaterial.
Magnetic Nanoparticles: Acridine derivatives can be conjugated to the surface of magnetic nanoparticles (MNPs). For example, acridine orange has been attached to amine-functionalized MNPs using glutaraldehyde (B144438) as a cross-linker. nih.gov The resulting magnetic-fluorescent nanoparticles can be used for biological applications like cell labeling and the magnetic separation of DNA. nih.gov This strategy could be adapted for this compound to create targeted probes that can be guided by an external magnetic field and simultaneously report their location via fluorescence.
Metallic Nanoparticles: Acridine-based compounds have been used to functionalize silver nanoparticles (AgNPs) to create highly sensitive and selective nanosensors. researchgate.net In one study, an acridine-hydrazone conjugate was used to cap AgNPs. The resulting hybrid material acted as a colorimetric sensor for mercury ions, where the presence of mercury caused a significant change in the absorption spectrum of the nanoparticles. researchgate.net This approach could be applied to this compound to develop new analytical tools for detecting environmental pollutants or biological molecules.
Two-Dimensional (2D) Nanomaterials: The functionalization of 2D nanomaterials like graphene or transition metal dichalcogenides (TMDs) with organic molecules is a burgeoning field. nih.gov The planar structure of the acridine core makes it an ideal candidate for non-covalent attachment to the surface of these materials via π-π stacking. Such hybridization could enhance the properties of both components, leading to novel materials for electronics, catalysis, and sensing.
Table 4: Nanomaterial Hybridization Strategies for Acridine Derivatives
| Nanomaterial | Conjugation/Hybridization Method | Resulting Application | Reference |
|---|---|---|---|
| Magnetic Nanoparticles (MNPs) | Glutaraldehyde-mediated coupling to amine-functionalized MNPs. | Magnetic-fluorescent cell labeling and DNA adsorption. | nih.gov |
| Silver Nanoparticles (AgNPs) | Surface conjugation to form a sensor probe. | Colorimetric sensing of heavy metal ions (e.g., Hg²⁺). | researchgate.net |
| Covalent Organic Frameworks (COFs) | Incorporation as a structural linker during synthesis. | Heterogeneous photocatalysis for C-N cross-coupling. | nih.gov |
Advanced Analytical and Spectroscopic Characterization Techniques for Mechanistic Insights of N 3 Methylphenyl 9 Acridinamine Systems
Time-Resolved Spectroscopy for Photophysical Dynamics (e.g., femtosecond transient absorption, fluorescence upconversion)
Time-resolved spectroscopic techniques are paramount for unraveling the complex photophysical pathways of N-(3-Methylphenyl)-9-acridinamine following light absorption. These methods monitor the evolution of excited states on timescales ranging from femtoseconds to microseconds, providing a detailed picture of processes such as internal conversion, intersystem crossing, and fluorescence.
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to track the excited-state dynamics of molecules. An initial laser pulse (the pump) excites the sample, and a subsequent, time-delayed pulse (the probe) measures the changes in absorption as the molecule relaxes. By varying the delay between the pump and probe pulses, a time-resolved absorption spectrum is constructed. For acridine (B1665455) derivatives, fs-TA can reveal the formation and decay of singlet and triplet excited states. For instance, studies on related acridine compounds have shown the appearance of excited-state absorption (ESA) and stimulated emission (SE) signals that evolve over picosecond timescales. nih.gov The decay of these signals, often accompanied by the rise of a triplet-triplet absorption (TTA) signal, allows for the determination of intersystem crossing (ISC) rates, which are crucial for understanding phototoxicity and photodynamic therapy applications. nih.gov
Fluorescence upconversion is another ultrafast technique that provides high time resolution for measuring fluorescence decay dynamics. It is particularly useful for studying very fast processes that occur on the femto- to picosecond timescale, such as vibrational relaxation and solvent relaxation in the excited state. For acridine derivatives, which often exhibit fluorescence, this method can precisely measure the initial decay kinetics following photoexcitation.
The photophysical dynamics of acridine and its derivatives are known to be sensitive to the molecular environment. rsc.org Time-resolved fluorescence studies have shown that the fluorescence of 9-aminoacridine (B1665356) can be quenched through static and dynamic mechanisms, with the formation of ground-state complexes being a key factor in static quenching. researchgate.netnih.gov The lifetime of the excited state of acridine is significantly influenced by its environment; for example, the lifetime of isolated acridine is very short, but it increases substantially upon forming hydrated clusters. nih.govaip.org
| Acridine Derivative | Technique | Observed Process | Characteristic Timescale | Reference |
|---|---|---|---|---|
| Acridine | Time-Resolved Fluorescence | Fluorescence Quenching by Methionine | kq = (3.2–4.1) × 109 M−1s−1 | researchgate.net |
| Acridine Yellow | Time-Resolved Delayed Fluorescence | Reverse Intersystem Crossing | Temperature-dependent, non-exponential decay | acs.org |
| Acridine·(H₂O)₂ | REMPI | Excited State Lifetime | Nanosecond scale | nih.gov |
| Bis[4-(9-H-carbazole)phenyl] Sulfone (TADF molecule) | Femtosecond Transient Absorption | Intersystem Crossing (S₁ to T₂) | 3.3 ns | nih.gov |
Circular Dichroism (CD) Spectroscopy for Chiral Interactions/Conformational Changes
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound is itself achiral, CD spectroscopy becomes an invaluable tool when studying its interactions with chiral biomolecules such as DNA and proteins.
When an achiral molecule like an acridine derivative binds to a chiral macromolecule, an induced circular dichroism (ICD) spectrum is often observed in the absorption bands of the achiral molecule. This ICD signal provides a wealth of information about the binding mode and the conformational changes induced in both the small molecule and the macromolecule upon complex formation.
For acridine derivatives that intercalate into DNA, the CD spectrum is particularly informative. rsc.orgrsc.org The interaction with the chiral DNA helix forces the acridine chromophore into a chiral environment, resulting in a characteristic ICD spectrum. The shape, sign, and magnitude of the ICD bands can be used to deduce the orientation of the acridine ring relative to the DNA base pairs. rsc.orgrsc.orgacs.org For example, a positive ICD band in the long-wavelength absorption region of the acridine chromophore is often indicative of an intercalative binding mode. Furthermore, changes in the intrinsic CD spectrum of DNA (in the 200-300 nm region) upon binding of this compound can reveal alterations in the DNA conformation, such as unwinding of the helix or transitions between different DNA forms (e.g., B-form to A-form or Z-form). nih.gov
CD spectroscopy can also be used to study the conformational changes in proteins upon ligand binding. While less common for DNA-intercalating agents, if this compound were to bind to a protein, changes in the protein's secondary structure (α-helix, β-sheet content) could be monitored by observing the CD spectrum in the far-UV region (190-250 nm).
| System | Observation | Interpretation | Reference |
|---|---|---|---|
| 9-Aminoacridine-DNA Complex | Induced CD in the acridine absorption region. | Supports an intercalative binding model. | rsc.orgrsc.org |
| Monoaminoacridine-DNA Complexes | Measured over a range of DNA-phosphate to dye ratios. | Provides information on the stereochemistry of the complex. | rsc.orgrsc.org |
| General DNA Studies | Changes in the DNA CD spectrum upon ligand binding. | Indicates conformational changes in the DNA helix. | nih.gov |
X-ray Crystallography of this compound Complexes and Co-crystals (for interaction modes)
X-ray crystallography provides the most definitive, atomic-level information about the three-dimensional structure of molecules and their complexes. By determining the crystal structure of this compound co-crystallized with a target biomolecule, such as a DNA oligonucleotide or a protein, the precise binding mode and intermolecular interactions can be elucidated.
For acridine derivatives, X-ray crystallography has been instrumental in confirming the intercalative mode of binding to DNA. nih.govnih.govrcsb.org These studies have revealed that the planar acridine ring system inserts between adjacent base pairs of the DNA double helix, causing a local unwinding and lengthening of the DNA structure. The crystal structure would show the specific hydrogen bonds, van der Waals contacts, and electrostatic interactions between the acridine derivative and the DNA. For this compound, a crystal structure would reveal the orientation of the 3-methylphenyl group within the DNA grooves and its potential role in stabilizing the complex.
For instance, the crystal structure of a 9-aminoacridine complexed with a dinucleoside monophosphate showed two distinct intercalative binding modes, highlighting the complexity of these interactions. nih.govosti.gov In another study, the crystal structure of a bis-acridine derivative bound to two DNA duplexes provided the first structural evidence for non-covalent cross-linking of DNA by a small molecule. nih.gov Such detailed structural information is invaluable for structure-based drug design and for understanding the molecular basis of biological activity.
| Complex | Resolution (Å) | Key Structural Features | Reference |
|---|---|---|---|
| 9-Aminoacridine: 5-iodocytidylyl(3'-5')guanosine | Not specified | Two distinct intercalative binding modes observed. | nih.gov |
| bis(Acridine-4-carboxamide) with d(CGTACG)₂ | 1.7 | Non-covalent cross-linking of two DNA duplexes. Acridine chromophores intercalated at CG steps. | nih.gov |
| [N(alpha)-(9-acridinoyl)-tetraarginine] with [d(CGCGAATTCGCG)]₂ | 2.70 | Acridine intercalated at an AA/TT base step. | rcsb.org |
Resonance Raman Spectroscopy for Vibrational Insights into Excited States or Binding
Resonance Raman (RR) spectroscopy is a powerful vibrational technique that can provide detailed structural information about a molecule in its electronic excited state or within a specific binding environment. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the chromophore (in this case, the acridine ring system), the Raman scattering from vibrations coupled to that electronic transition are selectively enhanced by several orders of magnitude.
For this compound, RR spectroscopy can be used to probe the structural changes that occur upon electronic excitation. The enhanced vibrational modes are those that are involved in the initial structural dynamics of the excited state. This information is complementary to that obtained from time-resolved techniques and can provide a more detailed picture of the photoreactive pathways.
When this compound binds to a biological target like DNA, the RR spectrum can also provide insights into the binding interactions. Changes in the vibrational frequencies of the acridine ring upon binding can indicate which parts of the molecule are involved in the interaction. For example, shifts in the frequencies of C-C or C-N stretching modes of the acridine core can reflect the electronic perturbations caused by intercalation. This technique can be particularly useful for studying complexes in solution, where X-ray crystallography may not be feasible.
Advanced NMR Techniques for Ligand-Receptor Interactions (e.g., STD-NMR, DOSY)
Nuclear Magnetic Resonance (NMR) spectroscopy offers a suite of powerful techniques for studying ligand-receptor interactions in solution. For a system involving this compound, advanced NMR methods can provide information on binding affinity, the binding epitope, and the aggregation state of the molecule.
Saturation Transfer Difference (STD)-NMR is a ligand-observed NMR experiment that is highly effective for identifying binding events and mapping the binding epitope of a ligand interacting with a large receptor molecule like a protein or DNA. nih.govnih.govresearchgate.net In this experiment, a selective radiofrequency pulse is used to saturate the resonances of the macromolecule. This saturation is then transferred to a bound ligand via spin diffusion. By subtracting a spectrum recorded with off-resonance irradiation from one with on-resonance irradiation, a difference spectrum is obtained that shows only the signals of the bound ligand. The relative intensities of the signals in the STD-NMR spectrum indicate which protons of the ligand are in closest proximity to the receptor, thereby mapping the binding epitope.
Diffusion-Ordered Spectroscopy (DOSY) is another powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. nih.govmanchester.ac.ukresearchgate.net Since the diffusion coefficient is related to the size and shape of a molecule, DOSY can be used to study the binding of this compound to a macromolecule. Upon binding, the small molecule will tumble more slowly in solution, as part of the larger complex, and will thus have a smaller diffusion coefficient than the free ligand. DOSY can also be used to investigate the self-assembly or aggregation of this compound in solution, as the formation of larger aggregates would also lead to a decrease in the measured diffusion coefficient. nih.gov
| Technique | Principle | Information Obtained for this compound Systems | Reference |
|---|---|---|---|
| STD-NMR | Saturation transfer from a macromolecular receptor to a bound ligand. | Confirmation of binding; identification of the binding epitope (which parts of the molecule are in contact with the receptor). | nih.govnih.govresearchgate.net |
| DOSY | Separation of NMR signals based on molecular diffusion rates. | Confirmation of binding (observing a decrease in diffusion coefficient upon complexation); characterization of aggregation or self-assembly. | nih.govmanchester.ac.ukresearchgate.net |
Mass Spectrometry for Metabolite Identification (in vitro/non-human biological systems)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common approach for metabolite identification. youtube.com The sample from the in vitro incubation is first separated by liquid chromatography. The eluting compounds are then ionized and analyzed by the mass spectrometer. The initial MS scan provides the mass-to-charge ratio (m/z) of the parent compound and its potential metabolites. By comparing the m/z values with that of the parent drug, common metabolic transformations can be inferred, such as hydroxylation (+16 Da), demethylation (-14 Da), or glucuronidation (+176 Da).
Tandem mass spectrometry (MS/MS) is then used to fragment the ions of the potential metabolites. The resulting fragmentation pattern provides structural information that can be used to pinpoint the site of metabolic modification. For this compound, potential metabolic pathways could include hydroxylation of the acridine ring or the methylphenyl group, N-dealkylation (if applicable to the exocyclic amine), and subsequent conjugation reactions. Studies on other acridine derivatives have identified various metabolites, including hydroxylated and N-oxidized products. For example, the metabolism of 7-methylbenz[c]acridine in liver microsomes was shown to produce the trans-3,4-dihydrodiol, a proximate carcinogen. nih.gov Similarly, studies on a 9-amino-1-nitroacridine derivative in HepG2 cells revealed the formation of several new metabolites compared to those found in microsomal systems. researchgate.net
| Metabolic Reaction | Mass Shift (Da) | Potential Site of Modification |
|---|---|---|
| Hydroxylation | +16 | Acridine ring, methylphenyl ring |
| Oxidation of methyl group | +14 (CH₃ to CH₂OH), +28 (CH₃ to COOH) | Methyl group on the phenyl ring |
| N-Oxidation | +16 | Exocyclic amine nitrogen, acridine ring nitrogen |
| Glucuronidation | +176 | Hydroxylated metabolites, exocyclic amine |
| Sulfation | +80 | Hydroxylated metabolites |
Challenges and Future Directions in N 3 Methylphenyl 9 Acridinamine Research
Synthetic Challenges and Opportunities for Novel Methodologies
The synthesis of N-(3-Methylphenyl)-9-acridinamine and its derivatives, while achievable, presents several challenges that researchers are actively seeking to overcome. Traditional synthetic routes often involve multi-step processes that can be inefficient and produce undesirable byproducts.
One opportunity for innovation lies in the development of one-pot synthetic approaches. These methods, which combine multiple reaction steps into a single procedure, can improve efficiency and reduce waste. google.com Techniques such as reductive amination, nucleophilic aromatic substitution (SNAr), and addition-elimination reactions are being explored to streamline the synthesis of 9-aminoacridine (B1665356) derivatives. google.com For instance, the direct reaction of 9-aminoacridine with aromatic aldehydes in the presence of a suitable reducing agent can yield N-arylmethyl-9-aminoacridines in good yields. google.com
Another promising avenue is the use of parallel synthesis strategies to create libraries of 9-aminoacridine analogs for high-throughput screening. nih.gov This approach allows for the rapid exploration of structure-activity relationships (SAR) by systematically varying the substituents on the acridine (B1665455) core and the aniline (B41778) moiety. However, the success of such strategies is dependent on the development of reliable and versatile synthetic methods that can accommodate a wide range of starting materials. nih.gov
| Synthetic Method | Description | Advantages | Challenges |
| Traditional Condensation | Reaction of a 9-chloroacridine (B74977) intermediate with an aniline derivative. | Well-established method. | Multi-step, potential for 9-acridone byproduct formation. nih.gov |
| One-Pot Synthesis | Combination of multiple reaction steps into a single procedure (e.g., reductive amination). google.com | Increased efficiency, reduced waste. google.com | Requires careful optimization of reaction conditions. |
| Parallel Synthesis | Automated synthesis of a large number of derivatives for screening. nih.gov | Rapid exploration of SAR. nih.gov | Dependent on versatile and high-yielding reactions. nih.gov |
Deeper Mechanistic Understanding of Biological and Material Interactions
The biological activity of this compound and related compounds is primarily attributed to their ability to intercalate into DNA. nih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. Furthermore, some 9-aminoacridine derivatives have been shown to act as topoisomerase II inhibitors, further contributing to their anticancer properties. nih.govnih.gov
However, a more nuanced understanding of the molecular mechanisms is required for the rational design of more effective and selective agents. For example, recent studies have identified a group of 9-amino-acridines that can selectively downregulate the function of regulatory T cells (Tregs) by interfering with the DNA-binding activity of the transcription factor FoxP3. nih.gov This suggests a novel immunotherapeutic application for these compounds. The study showed that these acridines interfered with FoxP3-DNA binding in a concentration-dependent manner. nih.gov
Future research should focus on elucidating the specific molecular targets of this compound and how its structure influences its binding affinity and selectivity. Understanding these interactions at an atomic level will be crucial for developing next-generation analogs with improved therapeutic indices.
Rational Design of Next-Generation this compound Analogs
The rational design of novel this compound analogs is a key strategy for improving their therapeutic properties. This involves making targeted modifications to the chemical structure to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects.
Structure-activity relationship (SAR) studies have provided valuable insights into the design of more effective 9-aminoacridine derivatives. For example, the substitution pattern on both the acridine ring and the aniline moiety can significantly impact cytotoxicity and biological activity. nih.govresearchgate.net The introduction of specific functional groups can modulate the compound's ability to interact with its biological targets and can also influence its solubility and metabolic stability. nih.gov
Computational modeling and in silico screening are becoming increasingly important tools in the rational design process. researchgate.net These methods can be used to predict the binding affinity of novel analogs for their targets, helping to prioritize compounds for synthesis and biological evaluation. By combining computational approaches with traditional medicinal chemistry, researchers can accelerate the discovery of new and improved this compound derivatives.
Integration of this compound into Multifunctional Systems
The integration of this compound into multifunctional systems represents an exciting frontier in materials science and nanomedicine. The unique photophysical properties of the acridine core, such as its fluorescence, make it a candidate for use in theranostic applications, where a single agent can be used for both diagnosis and therapy.
For instance, 9-aminoacridine derivatives have been investigated as fluorescent probes for the detection of cancer cells. google.com By incorporating this compound into nanoparticle-based drug delivery systems, it may be possible to achieve targeted delivery to tumor tissues, enhancing therapeutic efficacy while reducing systemic toxicity. nih.gov
Furthermore, the development of molecular hybrids that combine the this compound scaffold with other pharmacophoric moieties could lead to the creation of agents with dual or synergistic modes of action. nih.govnih.gov This approach has the potential to overcome drug resistance and improve treatment outcomes in a variety of diseases.
Emerging Fields for this compound Exploration
While the primary focus of research on this compound and its analogs has been on their anticancer properties, there is growing interest in exploring their potential in other therapeutic areas. The 9-aminoacridine scaffold has been shown to exhibit a broad range of biological activities, including antiparasitic, antiviral, and antibacterial effects. google.comnih.gov
For example, quinacrine, a well-known 9-aminoacridine derivative, has been used as an antimalarial drug. google.com The exploration of this compound and its analogs for the treatment of infectious diseases represents a promising area for future research. Additionally, the ability of some 9-aminoacridines to modulate the immune system opens up possibilities for their use in the treatment of autoimmune disorders and other inflammatory conditions. nih.gov The investigation of N-alkylated 9-aminoacridine analogs as potent inhibitors of prion disease in cultured neuroblastoma cells also points to new avenues of exploration. google.com
Methodological Advancements for Comprehensive Characterization
A comprehensive characterization of this compound and its derivatives is essential for understanding their chemical and biological properties. A variety of analytical techniques are employed to confirm the structure, purity, and physicochemical properties of these compounds.
Standard methods for structural elucidation include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). researchgate.netcore.ac.uk Single-crystal X-ray diffraction analysis can provide detailed information about the three-dimensional structure of the molecule in the solid state. researchgate.net
To assess the purity of synthesized compounds, chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely used. nih.govcore.ac.uk For biological characterization, a range of in vitro assays are employed to evaluate cytotoxicity, target engagement, and mechanism of action. nih.govnih.gov These may include cell proliferation assays, flow cytometry for cell cycle analysis, and enzyme inhibition assays. nih.gov
| Analytical Technique | Purpose | Information Obtained |
| NMR Spectroscopy | Structural elucidation | Connectivity of atoms, chemical environment of protons and carbons. researchgate.net |
| FTIR Spectroscopy | Identification of functional groups | Presence of specific chemical bonds (e.g., N-H, C=N). researchgate.net |
| Mass Spectrometry | Determination of molecular weight and formula | Exact mass and isotopic distribution. researchgate.net |
| X-ray Crystallography | Determination of 3D structure | Bond lengths, bond angles, and crystal packing. researchgate.net |
| HPLC | Purity assessment | Separation and quantification of components in a mixture. nih.gov |
| Cell-based Assays | Biological activity | Cytotoxicity, effects on cell cycle and apoptosis. nih.govnih.gov |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3-Methylphenyl)-9-acridinamine with high purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Route 1 : React 9-chloroacridine with 3-methylphenylamine in anhydrous DMF at 80–100°C for 12–24 hours under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Route 2 : Use a Buchwald-Hartwig coupling of 9-bromoacridine with 3-methylphenylamine, catalyzed by Pd(OAc)₂ and Xantphos in toluene at 110°C for 18 hours, yielding 85–90% after recrystallization .
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
- Ensure anhydrous conditions to avoid hydrolysis of intermediates.
- Characterize intermediates (e.g., 9-chloroacridine) via NMR (DMSO-, δ 8.2–8.6 ppm for acridine protons) .
Q. What spectroscopic and chromatographic techniques are critical for structural confirmation?
Methodological Answer:
- and NMR : Use deuterated DMSO or CDCl₃. Key signals include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
Data Interpretation Tip : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs) to resolve ambiguities in aromatic proton assignments .
Advanced Research Questions
Q. How can structural contradictions between crystallographic and spectroscopic data be resolved?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., DCM/hexane). Refine structures using SHELXL (rigid-bond restraint for aromatic systems) .
- Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and validate hydrogen bonding networks .
- Cross-Technique Comparison : If NMR suggests planar acridine but XRD shows torsional distortion, re-examine crystallization solvents for lattice effects .
Case Example : A 2021 study resolved discrepancies in acridine derivatives by combining SCXRD with solid-state NMR, confirming solvent-induced polymorphism .
Q. How to design experiments for structure-activity relationship (SAR) studies of this compound derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -NO₂ at C-2) to study π-stacking interactions.
- Alkyl chain extensions (e.g., propyl vs. pentyl) to probe lipophilicity effects .
- Biological Assays : Pair with cytotoxicity screens (e.g., MTT assay on HeLa cells) and DNA-binding studies (UV-Vis titration, calculation).
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate HOMO-LUMO gaps with observed bioactivity .
Q. SAR Table Example :
| Derivative | Substituent | IC₅₀ (μM) | Log P |
|---|---|---|---|
| Parent | -H | 12.3 | 3.1 |
| Nitro-2 | -NO₂ | 5.8 | 3.4 |
| Propyl | -(CH₂)₃CH₃ | 8.9 | 4.2 |
Q. What strategies address solubility limitations in in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- Salt Formation : React with HCl in methanol to form hydrochloride salts, improving solubility in PBS (pH 7.4) .
- Prodrug Approach : Synthesize phosphate esters for hydrolytic activation in cellular environments.
Validation : Measure solubility via shake-flask method (HPLC quantification) and confirm stability via NMR in assay buffers .
Q. How to analyze conflicting bioactivity data across research groups?
Methodological Answer:
- Standardize Assays : Adopt CLSI guidelines for cytotoxicity (e.g., 48-hour incubation, 10% FBS).
- Control for Batch Variability : Source compounds from a single synthetic batch and confirm purity via HPLC-MS.
- Meta-Analysis : Use tools like RevMan to statistically compare datasets, adjusting for cell line heterogeneity (e.g., p53 status in cancer models) .
Example : A 2020 multi-lab study attributed discrepancies in acridine IC₅₀ values (2–15 μM) to differences in ATP levels during MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
